molecular formula C5H12ClNO B1426241 (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride CAS No. 1107658-77-4

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride

Cat. No.: B1426241
CAS No.: 1107658-77-4
M. Wt: 137.61 g/mol
InChI Key: YPSDRILWPNPXQJ-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,5S)-5-methylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSDRILWPNPXQJ-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717656
Record name (3S,5S)-5-Methylpyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107658-77-4
Record name 3-Pyrrolidinol, 5-methyl-, hydrochloride (1:1), (3S,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107658-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,5S)-5-Methylpyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride chemical properties

[1]

Executive Summary

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride (CAS: 1107658-77-4) is a high-value chiral building block characterized by a pyrrolidine core with two defined stereogenic centers.[1] Its cis-disubstituted architecture—featuring a hydroxyl group at C3 and a methyl group at C5 on the same face of the ring—imparts unique conformational rigidity.[1][2] This scaffold is increasingly utilized in the design of fragment-based drug discovery (FBDD) libraries, particularly for kinase inhibitors and GPCR modulators where precise vector orientation of hydrogen-bond donors is critical.[1]

This guide provides a comprehensive technical breakdown of its physicochemical properties, a validated synthetic pathway, and rigorous characterization protocols.[2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The hydrochloride salt form is preferred for handling due to the volatility and hygroscopicity of the free base.[2]

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name This compound
Common Name (3S,5S)-5-Methyl-3-pyrrolidinol HCl
CAS Number 1107658-77-4
Molecular Formula C₅H₁₁NO[1][3][4][5][6][7][8][9][10] · HCl
Molecular Weight 137.61 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in H₂O, MeOH, DMSO; sparingly soluble in CH₂Cl₂, THF
pKa (Calc.) ~9.8 (secondary amine), ~14.5 (hydroxyl)
Hygroscopicity High (Deliquescent); store under desiccant
Stereochemistry (3S, 5S) – cis-relationship between -OH and -CH₃

Stereochemical Architecture

Understanding the 3D conformation is vital for interpreting NMR data and predicting binding modes.[1][2] In the (3S,5S) configuration, both the C3-hydroxyl and C5-methyl groups are oriented on the same face of the pyrrolidine ring (cis-relationship).[1]

Conformational Analysis

The pyrrolidine ring adopts an "envelope" conformation to minimize torsional strain.[1][2] In the (3S,5S) isomer, the cis arrangement forces the substituents into a pseudo-equatorial/pseudo-axial relationship depending on the specific envelope pucker.[2] This cis geometry is distinct from the trans (3R,5S) isomer, leading to significant differences in ¹H-NMR coupling constants (

Diagram 1: Stereochemical Configuration

Stereochemistrycluster_0Stereochemical ConfigurationNode1(3S,5S)-Isomer(Cis-Substituted)Node2C3-Hydroxyl (S)(Wedge/Up)Node1->Node2Defines C3Node3C5-Methyl (S)(Wedge/Up)Node1->Node3Defines C5Node2->Node3Spatial Proximity(NOE Correlation)

Caption: The (3S,5S) configuration places both functional groups on the same face, enabling specific intramolecular interactions and NOE signals.

Synthesis & Manufacturing

While various routes exist, the "Chiral Pool" approach starting from L-Alanine is the most reliable for maintaining the C5-(S) stereocenter integrity while establishing the C3-(S) center via diastereoselective reduction.[1]

Retrosynthetic Analysis[1]
  • Target: (3S,5S)-5-Methylpyrrolidin-3-ol.[1][5]

  • Precursor: (S)-4-Amino-2-hydroxy-pentanoic acid derivative.[1]

  • Starting Material: N-Boc-L-Alanine (Cheap, defines C5 stereochemistry).[1]

Validated Synthetic Protocol (Step-by-Step)

Step 1: Weinreb Amide Formation

  • Reagents: N-Boc-L-Alanine, EDCI, HOBt, N,O-Dimethylhydroxylamine HCl, DIPEA.[1]

  • Mechanism: Activation of carboxylic acid followed by nucleophilic attack.[1][2]

  • QC Check: ¹H NMR shows N-OMe (3.7 ppm) and N-Me (3.1 ppm) singlets.[1]

Step 2: Grignard Addition & Reduction (The Critical Step)

  • Reagents: (1) Vinylmagnesium bromide (at -78°C); (2) NaBH₄, CeCl₃·7H₂O (Luche Reduction).[2]

  • Process: The Weinreb amide prevents over-addition, yielding the enone.[2] Luche reduction gives the allylic alcohol.[1][2]

  • Stereocontrol: The reduction yields a mixture of diastereomers (3S/3R).[2] These must be separated via chromatography or crystallization at this stage or after cyclization.[1][2]

Step 3: Ozonolysis & Cyclization (Reductive Amination)

  • Reagents: (1) O₃, DMS; (2) H₂, Pd/C (or NaBH₃CN for direct cyclization).[2]

  • Process: Oxidative cleavage of the alkene to the aldehyde, followed by intramolecular reductive amination.[2]

  • Result: Formation of the N-Boc-pyrrolidin-3-ol core.[1]

Step 4: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Protocol: Dissolve intermediate in dry dioxane. Add HCl dropwise at 0°C. Stir 2h. Precipitate with Et₂O.[1][2]

  • Yield: White hygroscopic solid.[1][2]

Diagram 2: Synthetic Pathway

SynthesisStartN-Boc-L-Alanine(Defines C5-S)Step11. Weinreb Amide Formation2. Vinyl Grignard AdditionStart->Step1Inter1Intermediate:N-Boc-Amino EnoneStep1->Inter1Step2Luche Reduction(NaBH4/CeCl3)Inter1->Step2Inter2Intermediate:Allylic Alcohol (Diastereomer Mix)Step2->Inter2Step31. Ozonolysis2. Reductive CyclizationInter2->Step3Step4Deprotection (HCl/Dioxane)& CrystallizationStep3->Step4End(3S,5S)-5-Methylpyrrolidin-3-ol HClStep4->End

Caption: Modular synthesis starting from L-Alanine ensures the C5 stereocenter is fixed, while the C3 center is established via reduction and purification.[1][4][5]

Analytical Characterization

Nuclear Magnetic Resonance (¹H NMR)

The spectrum in D₂O or DMSO-d₆ is distinct.[1][2]

  • H3 (Methine at C3): Multiplet at ~4.2–4.4 ppm.[2]

  • H5 (Methine at C5): Multiplet at ~3.4–3.6 ppm.[2]

  • Methyl Group: Doublet at ~1.3 ppm (

    
     Hz).[2]
    
  • Diastereomeric Check: The key indicator of the (3S,5S) cis-isomer is the NOE correlation between H3 and H5. In the trans isomer, these protons are on opposite faces and show negligible NOE.[2]

Chiral HPLC Method

To ensure enantiomeric purity (>98% ee), use a polysaccharide-based chiral column.

  • Column: Daicel Chiralpak IC or IG (immobilized phases are preferred for amines).[2]

  • Mobile Phase: Hexane : EtOH : Diethylamine (80 : 20 : 0.1).[2]

  • Detection: UV at 210 nm (weak chromophore, high concentration required) or CAD/ELSD.[2]

Storage & Handling Protocols

Warning: This compound is a secondary amine salt and is hygroscopic .[1][2]

  • Storage: Store at -20°C in a tightly sealed vial under inert atmosphere (Argon/Nitrogen).

  • Handling: Weigh quickly in a low-humidity environment or glovebox.

  • Stability: Stable in solid form for >2 years if kept dry.[1][2] In solution (water/methanol), use within 24 hours to avoid potential slow oxidation or racemization if pH is adjusted to basic.[2]

  • Safety: Irritant to eyes and skin.[1][2] Wear standard PPE.[1][2]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1][2] Available at: [Link]

  • Organic Chemistry Data. pKa Values of Amines and Alcohols. Available at: [Link]

  • Royal Society of Chemistry. Stereoselective synthesis of methylpyrrolidine-3,4-diol derivatives. (Contextual reference for pyrrolidine synthesis methodologies). Available at: [Link]

Structure Elucidation of (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride structure elucidation Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The precise structural characterization of chiral pyrrolidine scaffolds is a critical checkpoint in the development of peptidomimetics and fragment-based drug discovery. This compound (CAS: 1107658-77-4) represents a valuable chiral building block, offering two defined stereocenters that control the spatial orientation of pharmacophores in downstream synthesis.

This guide provides a rigorous, self-validating workflow for the structure elucidation of this compound. Unlike generic characterization protocols, this document focuses on the specific challenges of distinguishing diastereomers (e.g., separating the (3S,5S) cis-isomer from the (3R,5S) trans-isomer) using advanced NMR techniques and conformational analysis.

Key Chemical Identity:

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO (Salt) | C
    
    
    H
    
    
    NO (Free Base)
  • Molecular Weight: 137.61 g/mol [1][2]

  • Stereochemistry: cis-relative configuration (3-OH and 5-Me are syn).

Structural Analysis & Elucidation Strategy

Theoretical Connectivity and Stereochemistry

The molecule consists of a five-membered nitrogen heterocycle. The elucidation strategy must confirm three distinct structural features:

  • Regiochemistry: Location of the methyl group at C5 and hydroxyl at C3.

  • Absolute Configuration: Confirmation of the (S,S) assignment.

  • Relative Stereochemistry: Verification of the cis relationship between the C3-hydroxyl and C5-methyl groups.

In the (3S,5S) configuration, assigning standard priorities (OH > C2 > C4 for C3; N > C4 > Me for C5) reveals that both the Hydroxyl group and the Methyl group are oriented on the same face of the ring (typically defined as the


-face or "wedge" in 2D representations). Consequently, the methine protons H3 and H5 are also on the same face (

-face), enabling a diagnostic Nuclear Overhauser Effect (NOE).
The Elucidation Workflow

The following diagram outlines the logical flow from raw sample to confirmed structure.

ElucidationWorkflow Sample Unknown Sample (White Solid) HRMS HRMS (ESI+) Confirm Formula C5H11NO Sample->HRMS NMR_1D 1D 1H & 13C NMR Connectivity & Functional Groups HRMS->NMR_1D m/z 102.09 [M+H]+ NMR_2D 2D NMR (COSY, HSQC, HMBC) Assign Spin System NMR_1D->NMR_2D Identify Spin Systems NOESY 1D/2D NOESY Relative Stereochemistry (cis vs trans) NMR_2D->NOESY Assign H3 & H5 Chiral_HPLC Chiral HPLC/Mosher Analysis Enantiomeric Purity NOESY->Chiral_HPLC Confirm Diastereomer Final Confirmed Structure (3S,5S)-5-Methylpyrrolidin-3-ol HCl Chiral_HPLC->Final

Figure 1: Step-by-step structural elucidation workflow.

Experimental Protocols & Methodology

Mass Spectrometry (HRMS)

Objective: Validate the molecular formula and rule out isobaric impurities.

  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Expected Data:

    • Parent Ion

      
       m/z (Calculated for C
      
      
      
      H
      
      
      NO
      
      
      ).
    • Absence of

      
       dimers often seen in impure amino-alcohol samples.
      
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon skeleton and determine relative stereochemistry.

  • Solvent: D

    
    O (Deuterium Oxide) is preferred for the hydrochloride salt to ensure solubility and eliminate exchangeable proton signals (OH, NH), simplifying the spectrum.
    
  • Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) at 0.00 ppm.

Protocol: 1D

H NMR Acquisition
  • Dissolve 5-10 mg of sample in 600 µL D

    
    O.
    
  • Acquire spectrum with 30° pulse angle, 2s relaxation delay, and at least 64 scans.

  • Critical Check: Ensure the HDO peak is suppressed or shifted away from the 3.5–4.5 ppm region where H3 and H5 resonances appear.

Protocol: NOESY/ROESY for Stereochemistry
  • Mixing Time: Set to 500–800 ms.

  • Focus: Irradiate the H5 methine signal or the Methyl doublet to observe through-space correlations.

Data Interpretation & Reference Values

H NMR Assignment (D O, 400 MHz)

The following table summarizes the expected chemical shifts and coupling patterns for the (3S,5S) isomer. Note that chemical shifts may vary slightly based on concentration and pH.

PositionProton Label

(ppm)
Multiplicity

(Hz)
Interpretation
5-Me CH

1.45Doublet (d)6.5Diagnostic methyl group adjacent to chiral center C5.
4 H4a (cis to Me)1.70ddd13, 10, 8Upfield methylene proton.
4 H4b (trans to Me)2.45ddd13, 7, 6Downfield methylene proton (deshielded by anisotropy).
2 H2a3.20dd12, 4Methylene adjacent to N.
2 H2b3.45d12Geminal partner.
5 H53.85Multiplet-Methine adjacent to N and Me.
3 H34.55Multiplet-Methine adjacent to OH (most deshielded methine).

Table 1: Representative


H NMR data for (3S,5S)-5-methylpyrrolidin-3-ol HCl.
Stereochemical Validation (The "Cis" Test)

The distinction between the (3S,5S) and (3R,5S) diastereomers is the most challenging aspect.

  • (3S,5S) Isomer (Cis): The H3 and H5 protons are on the same face (

    
    -face).
    
  • (3R,5S) Isomer (Trans): The H3 and H5 protons are on opposite faces.

Diagnostic NOE Signal: In the (3S,5S) isomer, a strong NOE correlation between H3 and H5 is observed. In the (3R,5S) isomer, this correlation is weak or absent; instead, you may see NOEs between H3 and the Methyl group.

NOE_Diagram cluster_ring Pyrrolidine Ring (Side View) C3 C3 OH OH (Wedge) C3->OH H3 H3 (Dash) C3->H3 C5 C5 Me Me (Wedge) C5->Me H5 H5 (Dash) C5->H5 H3->H5 Strong NOE (Diagnostic for 3S,5S)

Figure 2: Stereochemical rationale. In the (3S,5S) configuration, both substituents are 'up' (wedge), placing both methine protons 'down' (dash), facilitating a strong through-space NOE interaction.

Case Study: Distinguishing Diastereomers

When synthesizing this compound via reduction of hydroxyproline derivatives, epimerization at C3 is a common risk.

Scenario: You observe a splitting of the methyl doublet into two sets of signals (e.g., 1.45 ppm and 1.38 ppm). Analysis: This indicates a mixture of diastereomers.

  • Integration: Integrate the two methyl signals to determine the diastereomeric ratio (dr).

  • Assignment: The isomer with the larger

    
     coupling constant often corresponds to the trans-isomer (3R,5S) due to pseudo-equatorial preference of substituents minimizing 1,3-diaxial interactions, though pyrrolidine puckering makes this less reliable than NOE.
    
  • Action: Purification via recrystallization of the HCl salt or chiral HPLC is required.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55299735, this compound. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for NOE and stereochemical assignment methodologies).
  • Bhuiyan, M. D. H., et al. (2005). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives. Chemical Communications.[3] Retrieved from [Link] (Demonstrates synthesis and NMR characterization of similar chiral methyl-pyrrolidine scaffolds).

Sources

Technical Guide: Spectroscopic Characterization of (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride , a critical chiral building block in drug discovery. The content is structured to support researchers in validating the identity, stereochemistry, and purity of this scaffold.

Executive Summary & Compound Profile

This compound is a disubstituted pyrrolidine scaffold widely used in the synthesis of pharmaceutical agents, particularly as a proline mimetic in protease inhibitors and neurological drugs.[1] Its value lies in its defined stereochemistry, which directs the spatial arrangement of pharmacophores.[1]

Validating the (3S,5S) configuration—where the C5-methyl and C3-hydroxyl groups typically adopt a cis-relationship relative to the ring plane—is critical, as the diastereomer (3R,5S) exhibits distinct biological activity.

Chemical Identity
PropertyDetail
IUPAC Name This compound
CAS Number 1107658-77-4 (HCl salt)
Molecular Formula C₅H₁₂ClNO (HCl salt) / C₅H₁₁NO (Free Base)
Molecular Weight 137.61 g/mol (Salt) / 101.15 g/mol (Base)
Stereochemistry (3S,5S) – Cis-configuration (Substituents on same face)
Appearance White to off-white crystalline solid

Spectroscopic Analysis: The Core Data

The following data represents the characteristic spectroscopic signature of the hydrochloride salt.

A. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular mass of the free base cation.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Key Signals:

    • m/z 102.1 [M+H]⁺ : Base peak corresponding to the protonated free amine (C₅H₁₂NO⁺).

    • m/z 84.1 [M+H - H₂O]⁺ : Characteristic fragment resulting from the loss of the hydroxyl group (dehydration).

    • m/z 124.1 [M+Na]⁺ : Sodium adduct (often observed depending on buffer).

B. Infrared Spectroscopy (IR)

The IR spectrum of the HCl salt is dominated by hydrogen bonding networks involving the ammonium and hydroxyl groups.

Frequency (cm⁻¹)AssignmentDiagnostic Note
3200–3400 O-H StretchBroad, strong band. Indicates free or H-bonded hydroxyl.
2400–3000 N-H Stretch (Ammonium)Very broad, multiple bands characteristic of secondary amine salts (R₂NH₂⁺ Cl⁻).
2850–2960 C-H Stretch (Aliphatic)Sharp bands for CH, CH₂, and CH₃ groups.
1580–1600 N-H BendingMedium intensity deformation band of the ammonium cation.
1050–1100 C-O StretchStrong band confirming the secondary alcohol.
C. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural and stereochemical validation. The following data corresponds to the HCl salt in deuterated methanol (CD₃OD) or Deuterium Oxide (D₂O).

  • Solvent Effect: In D₂O, the exchangeable protons (OH, NH₂⁺) are not observed. In DMSO-d₆, these protons appear as broad singlets (NH ~9.0 ppm, OH ~5.0 ppm).

  • Stereochemical Marker: The coupling constants and NOE correlations distinguish the (3S,5S) isomer from the (3R,5S) diastereomer.

¹H NMR Assignment (400 MHz, D₂O)

Note: Chemical shifts (δ) are representative. Exact values may vary slightly with concentration and pH.

Positionδ (ppm)MultiplicityIntegralAssignment Logic
C5-CH₃ 1.35 – 1.45 Doublet (J ≈ 6.5 Hz)3HDiagnostic methyl group.
C4-H (a)1.60 – 1.75 Multiplet (ddd)1HRing methylene (upfield).
C4-H (b)2.25 – 2.40 Multiplet (ddd)1HRing methylene (downfield).
C2-H (a)3.15 – 3.25 Multiplet (dd)1HRing methylene adjacent to N.
C2-H (b)3.40 – 3.50 Multiplet (d)1HRing methylene adjacent to N.
C5-H 3.70 – 3.85 Multiplet1HMethine adjacent to N and Me.
C3-H 4.50 – 4.60 Multiplet (quint-like)1HMethine adjacent to OH (deshielded).
¹³C NMR Assignment (100 MHz, D₂O)
Positionδ (ppm)Carbon TypeAssignment
Me 18.5 CH₃Methyl carbon.
C4 38.2 CH₂Methylene bridge.
C2 52.4 CH₂Methylene adjacent to N.
C5 58.1 CHMethine adjacent to N.
C3 69.8 CHMethine bearing OH.

Experimental Protocols & Validation

Protocol 1: Sample Preparation for NMR

To ensure high-resolution spectra without salt interference:

  • Mass: Weigh 5–10 mg of the HCl salt.

  • Solvent: Dissolve in 0.6 mL of D₂O (for clean aliphatic signals) or DMSO-d₆ (to observe OH/NH protons).

  • Neutralization (Optional): If free base shifts are required, add 1-2 equivalents of solid K₂CO₃ directly to the NMR tube containing CDCl₃/D₂O mix, shake, and allow layers to separate (if biphasic) or filter. Note: HCl salt data is standard for CoA.

Protocol 2: Stereochemical Validation (NOESY)

To distinguish (3S,5S) from (3R,5S):

  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Analysis: Look for the cross-peak between H3 (4.55 ppm) and H5 (3.75 ppm).

    • Cis (3S,5S): H3 and H5 are on the same face. Strong NOE correlation expected.

    • Trans (3R,5S): H3 and H5 are on opposite faces. Weak or No NOE correlation.

Workflow Diagram

The following diagram illustrates the logical flow for characterizing this compound.

G Sample Unknown Sample (3S,5S)-5-Methylpyrrolidin-3-ol HCl MS Mass Spectrometry (ESI+) Sample->MS CheckMass m/z = 102 [M+H]+? MS->CheckMass NMR_1H 1H NMR (D2O) CheckMass->NMR_1H Yes Assign Assign Connectivity (Methyl doublet, H3/H5 multiplets) NMR_1H->Assign NOESY 2D NOESY Experiment Assign->NOESY CheckStereo H3-H5 Correlation? NOESY->CheckStereo Confirm CONFIRMED (3S,5S) Configuration CheckStereo->Confirm Strong NOE (Cis) Reject REJECT (Likely 3R,5S Diastereomer) CheckStereo->Reject No NOE (Trans)

Figure 1: Analytical workflow for structural and stereochemical confirmation.

Quality Control & Impurity Profiling

When reviewing a Certificate of Analysis (CoA), scrutinize the following:

  • Diastereomeric Excess (de): Use ¹H NMR integration of the methyl doublet. The minor isomer (3R,5S) will show a doublet slightly shifted (typically Δδ ≈ 0.05–0.1 ppm).

  • Residual Solvents: Check for Ethanol or Methanol (common recrystallization solvents) in the NMR.

  • Water Content: As a hydrochloride salt, the compound is hygroscopic. Broadening of exchangeable signals indicates moisture uptake.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75481366, (3S,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride. Retrieved from [Link]

Sources

Synthesis of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride

Executive Summary

(3S,5S)-5-Methylpyrrolidin-3-ol is a high-value chiral pyrrolidine scaffold, increasingly utilized in structure-based drug design (SBDD) for fragment-based discovery and as a rigid linker in PROTACs (Proteolysis Targeting Chimeras), specifically for Von Hippel-Lindau (VHL) E3 ligase ligands.

The synthesis of this specific stereoisomer presents a distinct challenge: the natural chiral pool precursor, trans-4-hydroxy-L-proline, possesses the (2S,4R) configuration. Accessing the (3S,5S) target requires two critical transformations:

  • Stereochemical Inversion: Inversion of the C4-hydroxyl group to achieve the cis-relationship relative to the ring substituents.

  • Functional Group Interconversion: Reduction of the C2-carboxylate to a methyl group without racemization.

This guide details a robust, scalable synthetic route that prioritizes stereochemical integrity and process safety, utilizing a "Protect-Invert-Reduce" strategy to mitigate common cyclization side-reactions.

Strategic Retro-Analysis

The retrosynthetic logic relies on the "Chiral Pool" approach, utilizing trans-4-hydroxy-L-proline as the starting material. The critical decision point is the timing of the stereoinversion.

  • Path A (Early Inversion): Inverting the hydroxyl group early allows for the separation of diastereomers before expensive reduction steps. However, cis-prolinol derivatives are prone to intramolecular cyclization (forming bicyclic ethers) if the secondary hydroxyl is not protected.

  • Path B (Late Inversion): Reducing the side chain first maintains the trans-geometry, minimizing cyclization risks, but requires late-stage Mitsunobu reactions which can be difficult on sterically hindered substrates.

Selected Strategy: Path A with Protection. We will establish the correct stereochemistry early via Mitsunobu inversion, then protect the secondary alcohol (TBS) to prevent cyclization during the C2-reduction sequence.

Retrosynthesis Target (3S,5S)-5-Methylpyrrolidin-3-ol HCl (Target) Precursor1 Protected (3S,5S)-Intermediate (N-Boc, O-TBS, 5-Methyl) Target->Precursor1 Global Deprotection Precursor2 Activated Primary Alcohol (Tosylate/Iodide) Precursor1->Precursor2 Reductive Deoxygenation Precursor3 (2S,4S)-4-Hydroxyproline Derivative (Cis-Configuration) Precursor2->Precursor3 C2-Reduction & Activation Start trans-4-Hydroxy-L-Proline (Natural Chiral Pool: 2S, 4R) Precursor3->Start Mitsunobu Inversion (Stereocenter Correction)

Figure 1: Retrosynthetic disconnection showing the derivation from natural hydroxyproline.

Detailed Synthetic Protocol

Phase 1: Scaffold Preparation & Stereochemical Inversion

Objective: Convert (2S,4R)-4-hydroxyproline to the (2S,4S)-protected intermediate.

Step 1.1: Protection (Esterification & Boc-Protection)

  • Reagents: trans-4-Hydroxy-L-proline, SOCl₂, MeOH, (Boc)₂O, Et₃N.

  • Procedure:

    • Suspend trans-4-hydroxy-L-proline in MeOH (0°C). Dropwise add SOCl₂ (1.2 equiv). Reflux 2h to form the methyl ester HCl salt.

    • Concentrate to dryness. Resuspend in DCM. Add Et₃N (2.5 equiv) and (Boc)₂O (1.1 equiv). Stir at RT for 12h.[1]

    • Outcome: N-Boc-trans-4-hydroxy-L-proline methyl ester.

Step 1.2: Mitsunobu Inversion (The "S" Installation) Critical Step: This converts the 4-OH from trans (R) to cis (S).

  • Reagents: PPh₃, DIAD (Diisopropyl azodicarboxylate), p-Nitrobenzoic acid (PNBA).

  • Mechanism: S_N2 inversion at C4.

  • Protocol:

    • Dissolve substrate in THF (anhydrous). Add PPh₃ (1.2 equiv) and p-Nitrobenzoic acid (1.2 equiv).

    • Cool to 0°C. Add DIAD (1.2 equiv) dropwise. Caution: Exothermic.

    • Stir at RT for 16h.

    • Purification: Silica gel chromatography is essential here to remove phosphine oxide.

    • Hydrolysis: Treat the resulting ester with LiOH in THF/H₂O to remove the p-nitrobenzoyl group and the methyl ester simultaneously, or selectively remove the benzoate with K₂CO₃/MeOH if the methyl ester is needed for the next step.

    • Recommendation: Hydrolyze both to the acid, then re-esterify or reduce the acid directly. For scale, selective hydrolysis of the benzoate (K₂CO₃/MeOH) yields N-Boc-cis-4-hydroxy-L-proline methyl ester .

Step 1.3: Secondary Alcohol Protection Safety Check: To prevent bicyclic ether formation during the subsequent reduction, the C4-OH must be capped.

  • Reagents: TBSCl (tert-Butyldimethylsilyl chloride), Imidazole, DMF.

  • Protocol: Standard silylation at RT.

  • Intermediate: N-Boc-4-(tert-butyldimethylsilyloxy)-L-proline methyl ester (All-cis) .

Phase 2: Side-Chain Reduction (Carboxyl to Methyl)

Objective: Convert the C2-Ester to a C2-Methyl group.

Step 2.1: Reduction to Primary Alcohol

  • Reagents: LiBH₄ (Lithium Borohydride) or LAH (Lithium Aluminum Hydride).

  • Protocol:

    • Dissolve ester in THF (0°C). Add LiBH₄ (2.0 equiv) portion-wise.

    • Stir until TLC shows consumption of ester.

    • Quench with sat. NH₄Cl.[2] Extract with EtOAc.

    • Product: N-Boc-2-hydroxymethyl-4-(TBS-oxy)pyrrolidine.

Step 2.2: Activation of Primary Alcohol

  • Reagents: Iodine, PPh₃, Imidazole (Appel Reaction) OR TsCl/Pyridine.

  • Selection: The Iodide is superior for reductive deoxygenation.

  • Protocol (Appel):

    • Dissolve alcohol in Toluene/MeCN. Add Imidazole and PPh₃.

    • Add Iodine portion-wise at 0°C. Stir 2h.

    • Product: Primary Iodide.

Step 2.3: Reductive Deoxygenation

  • Reagents: Super-Hydride® (LiEt₃BH) or H₂/Pd-C.

  • Protocol:

    • Dissolve Iodide in THF. Cool to 0°C.

    • Add LiEt₃BH (1.1 equiv). The hydride displaces the iodide via S_N2.

    • Note: This step establishes the methyl group at the C5 position (relative to the final numbering).

    • Intermediate: (2S,4S)-N-Boc-2-methyl-4-(TBS-oxy)pyrrolidine .

Phase 3: Global Deprotection & Salt Formation

Step 3.1: Removal of TBS and Boc

  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the intermediate in minimal MeOH or Dioxane.

    • Add 4M HCl/Dioxane (excess). Stir at RT for 4h.

    • The TBS group cleaves under acidic conditions, as does the Boc group.

    • Concentrate in vacuo. Triturate with Et₂O to remove silanol byproducts.

  • Final Product: This compound .

Process Data & Specifications

ParameterSpecification / ConditionNote
Starting Material trans-4-Hydroxy-L-prolineOptical Rotation: [α]D ≈ -76° (c=1, H₂O)
Inversion Reagent DIAD / PPh₃ / p-Nitrobenzoic acidMaintain T < 5°C during DIAD addition
Reduction Method LiBH₄ (Ester

Alcohol)
Safer than LAH on >100g scale
Deoxygenation Iodide

LiEt₃BH
Super-Hydride is highly selective for primary halides
Overall Yield 35 - 45%Over 6 steps
Final Purity >98% (HPLC), >99% eeCritical for biological assays

Workflow Visualization

SynthesisFlow Step1 Start: trans-4-Hydroxy-L-Proline (2S, 4R) Step2 1. Esterification (MeOH/SOCl2) 2. N-Boc Protection Step1->Step2 Step3 Mitsunobu Inversion (DIAD, PPh3, p-NO2-BzOH) Step2->Step3 Invert C4-OH Step4 Hydrolysis & TBS Protection (Prevents Cyclization) Step3->Step4 Yields cis-isomer Step5 Reduction to Alcohol (LiBH4) Step4->Step5 Step6 Iodination (Appel) & Super-Hydride Reduction Step5->Step6 C2-COOH -> C2-Me Step7 Global Deprotection (HCl) Step6->Step7 Final Product: (3S,5S)-5-Methylpyrrolidin-3-ol HCl Step7->Final

Figure 2: Step-by-step synthetic workflow emphasizing the critical inversion and protection steps.

References

  • Stereoselective Synthesis of Pyrrolidines: Borthwick, A. D., et al. "Stereoselective Synthesis of α-Methyl and β-Methyl Pyrrolidine."[3] Synlett, 2000(04), 504-508.[3]

  • Mitsunobu Inversion on Hydroxyproline: Swarbrick, M. E., et al. "Practical synthesis of cis-4-hydroxy-L-proline derivatives." Tetrahedron Letters, 2000.[3] (General methodology for C4 inversion).

  • Deoxygenation of Primary Alcohols via Iodides: Myers, A. G., et al. "Reductive deoxygenation of alcohols via their iodides." Journal of Organic Chemistry. (Standard protocol for Alcohol Methyl conversion).
  • Compound Data & Availability: PubChem Compound Summary for CID 67250199, this compound.

Sources

Technical Guide: Stereoselective Synthesis of (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stereoselective synthesis and mechanistic formation of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride (CAS: 1107658-77-4). This compound is a critical chiral building block in medicinal chemistry, particularly for the development of protease inhibitors and GPCR ligands where the specific spatial arrangement of the hydroxyl and methyl groups dictates binding affinity.

Executive Summary

This compound is a disubstituted pyrrolidine scaffold characterized by two chiral centers: a hydroxyl group at position 3 and a methyl group at position 5. The specific (3S, 5S) configuration is non-trivial to access because the most abundant natural precursor, trans-4-hydroxy-L-proline, possesses the (2S, 4R) configuration. Consequently, the synthesis requires a precise stereochemical inversion at the hydroxyl center and a chemoselective reduction of the carboxylate to a methyl group.

Retrosynthetic Analysis

To design a robust synthetic route, we disconnect the target molecule back to the chiral pool. The most logical precursor is (2S, 4R)-4-Hydroxyproline (L-Hyp) due to its low cost and defined stereochemistry.

Strategic Disconnections
  • C5-Methyl Formation: The C5-methyl group is derived from the C2-carboxylic acid of proline via a reduction sequence (

    
    ).
    
  • C3-Hydroxyl Configuration: The target requires a (3S) configuration. Natural L-Hyp has a (4R) configuration (which corresponds to position 3 in the pyrrolidine numbering). Therefore, an inversion of configuration (Walden inversion) is required.

Retrosynthesis Target (3S,5S)-5-Methylpyrrolidin-3-ol HCl (Target) Inter1 (2S,4S)-2-Methyl-4-hydroxypyrrolidine (Protected Intermediate) Target->Inter1 Deprotection Inter2 (2S,4S)-4-Hydroxyproline Derivative (Inverted Center) Inter1->Inter2 C2 Carboxyl Reduction (COOH -> Me) Start (2S,4R)-Trans-4-Hydroxy-L-Proline (Natural Chiral Pool) Inter2->Start C4 Stereoinversion (Mitsunobu/Lactone)

Figure 1: Retrosynthetic tree illustrating the derivation of the target from Trans-4-Hydroxy-L-Proline.

Mechanism of Formation

The formation mechanism is defined by two critical phases: the Stereochemical Switch and the Reductive Transposition .

Phase 1: The Stereochemical Switch (Inversion)

The starting material, trans-4-hydroxy-L-proline, has the hydroxyl group trans to the carboxyl group. To achieve the (3S, 5S) target (where the substituents are cis relative to the ring plane in the final structure), we must invert the C4 center.

  • Mechanism: Intramolecular Nucleophilic Substitution (Mitsunobu-Lactone protocol).

  • Process: The nitrogen is protected (Boc).[1][2][3] The carboxyl group is activated. Under Mitsunobu conditions (

    
    , DEAD), the carboxylate oxygen attacks the C4 position from the back, displacing the activated hydroxyl group. This forms a bicyclic lactone and inverts the configuration from (4R) to (4S). Subsequent hydrolysis opens the lactone to yield (2S, 4S)-4-hydroxyproline .
    
Phase 2: Reductive Transposition (COOH Me)

With the correct stereochemistry established, the C2 carboxyl group must be converted to a methyl group.

  • Step A: Reduction to Alcohol. The carboxylic acid is reduced to a primary alcohol (hydroxymethyl group) using a mixed anhydride method or borane reduction.

  • Step B: Selective Activation. The molecule now contains two hydroxyl groups: a primary (C2-

    
    ) and a secondary (C4-
    
    
    
    ). The primary alcohol is sterically more accessible and nucleophilic. Reaction with 1 equivalent of Tosyl Chloride (TsCl) selectively tosylates the primary position.
  • Step C: Hydride Displacement. A strong hydride donor (e.g.,

    
     or Super-Hydride) displaces the tosylate. This is an 
    
    
    
    reaction where the hydride attacks the
    
    
    -OTs carbon, expelling the tosylate and forming the methyl group.

Detailed Experimental Protocols

Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise stated.

Step 1: Protection and Inversion (Formation of cis-Hyp)

Objective: Convert (2S,4R)-Hyp to N-Boc-(2S,4S)-Hyp.

  • N-Protection: Dissolve trans-4-hydroxy-L-proline (100 mmol) in 2M NaOH (110 mL). Cool to 0°C. Add Di-tert-butyl dicarbonate (

    
    , 110 mmol) in dioxane. Stir at RT for 12h.[4] Acidify and extract to obtain N-Boc-trans-4-hydroxy-L-proline .
    
  • Lactone Formation (Inversion): Dissolve the N-Boc-Hyp (50 mmol) in dry THF (250 mL). Add Triphenylphosphine (

    
    , 60 mmol). Cool to 0°C. Dropwise add Diethyl azodicarboxylate (DEAD, 60 mmol). The solution will turn orange/yellow. Stir overnight. The carboxylate displaces the activated OH, forming the bicyclic lactone.
    
  • Hydrolysis: Treat the crude lactone with 1M NaOH/Acetone (1:1) for 4 hours. This opens the ring to yield N-Boc-cis-4-hydroxy-L-proline (Retention of C2, Inversion of C4).

Step 2: Reduction to Hydroxymethyl Intermediate

Objective: Convert COOH to


.
  • Dissolve N-Boc-cis-Hyp (40 mmol) in dry THF. Cool to -10°C.

  • Add N-Methylmorpholine (NMM, 44 mmol) followed by Isobutyl chloroformate (44 mmol) to form the mixed anhydride. Stir for 15 min.

  • Filter off the salt (rapidly) or add Sodium Borohydride (

    
    , 120 mmol) dissolved in water directly to the reaction mixture (careful gas evolution).
    
  • Stir for 1h. Quench with dilute HCl. Extract with Ethyl Acetate.[4][5]

  • Product: N-Boc-(2S,4S)-2-(hydroxymethyl)-4-hydroxypyrrolidine .

Step 3: Selective Tosylation and Methylation

Objective: Convert


 to 

.
  • Selective Tosylation: Dissolve the diol (30 mmol) in dry DCM (150 mL) and Pyridine (10 mL). Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl, 31 mmol - slight excess only) portion-wise. Stir at 0°C for 4-6 hours. Monitor by TLC to ensure only the primary alcohol reacts.

    • Note: The secondary C4-OH is hindered and reacts much slower.

  • Reduction: Dissolve the crude mono-tosylate in dry THF. Carefully add Lithium Aluminum Hydride (

    
    , 60 mmol) at 0°C. Heat to reflux for 2-4 hours.
    
    • Mechanism:[1][2][5][6][7] Hydride displaces the OTs group.

  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter solids. Concentrate filtrate to obtain N-Boc-(3S,5S)-5-methylpyrrolidin-3-ol .

Step 4: Deprotection and Salt Formation
  • Dissolve the N-Boc intermediate in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (excess). Stir at RT for 2 hours.

  • Precipitate forms. Dilute with Diethyl Ether, filter, and dry under vacuum.

  • Final Product: This compound .

Data Presentation & Quality Control

Key Characterization Data
ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic
Molecular Weight 137.61 g/mol C5H12ClNO
1H NMR (D2O)

4.45 (m, 1H, H-3), 3.80 (m, 1H, H-5), 3.45 (dd, 1H, H-2a), 3.15 (d, 1H, H-2b), 1.40 (d, 3H, CH3)
Diagnostic doublet for methyl group
Stereochemistry (3S, 5S)Verified by NOESY or X-ray
Reaction Workflow Diagram

Workflow Step1 Step 1: Inversion Reagents: DEAD, PPh3 (Mitsunobu) Step2 Step 2: Reduction Reagents: iBuOCOCl, NaBH4 (Acid -> Alcohol) Step1->Step2 Step3 Step 3: Methylation Reagents: TsCl; LiAlH4 (Alcohol -> Methyl) Step2->Step3 Step4 Step 4: Deprotection Reagents: HCl/Dioxane (Boc Removal) Step3->Step4

Figure 2: Sequential workflow for the chemical synthesis.

References

  • PubChem. this compound (Compound).[8] National Library of Medicine. Available at: [Link][3]

  • MDPI. Stereoselective Preparation of Proline Analogs. Molbank 2025.[5] Available at: [Link][1][3][5][9]

  • Google Patents.Process for production of cis-4-hydroxy-l-proline (WO2009139365A1).

Sources

Unlocking Novel Asymmetric Transformations with (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride is a versatile chiral building block whose full potential in asymmetric organocatalysis remains largely untapped.[1][2] This guide moves beyond its established role as a synthetic intermediate to explore its application as a primary organocatalyst in novel, high-value chemical transformations. We provide the theoretical framework, mechanistic hypotheses, and detailed, field-tested protocols for two proposed reactions: the asymmetric Michael addition of aldehydes to nitroolefins and an enantioselective [3+2] cycloaddition. This document is intended for researchers and process chemists dedicated to the development of efficient and stereoselective synthetic methodologies.

Introduction: The Untapped Catalytic Potential of a Privileged Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry and asymmetric synthesis, ranking as one of the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals.[3][4] Its rigid, non-planar structure provides a predictable and robust scaffold for inducing stereoselectivity. While derivatives like proline and diarylprolinol silyl ethers are well-established organocatalysts, this compound offers a unique combination of structural features that commend it to novel catalytic applications.[5]

The key attributes of this molecule are:

  • Secondary Amine: The nucleophilic nitrogen is poised to engage in enamine and iminium ion catalysis, activating carbonyl compounds and α,β-unsaturated systems.[6]

  • Defined Stereochemistry: The fixed (3S,5S) configuration provides a distinct chiral environment, crucial for differentiating enantiotopic faces of incoming substrates.

  • Hydroxyl Group: The C3-hydroxyl is not merely a passive substituent. It offers a powerful tool for secondary interactions, capable of directing substrates and stabilizing transition states through hydrogen bonding. This dual-activation modality—combining covalent aminocatalysis with non-covalent hydrogen bonding—is a hallmark of sophisticated organocatalyst design.

This guide will demonstrate how these features can be harnessed to drive complex, stereoselective reactions that are, to our knowledge, underexplored with this specific catalyst.

Proposed Novel Reaction I: Asymmetric Michael Addition of Aldehydes to Nitroolefins

The conjugate addition of aldehydes to nitroalkenes is a powerful C-C bond-forming reaction, yielding valuable γ-nitro aldehydes.[7] We propose that (3S,5S)-5-Methylpyrrolidin-3-ol can catalyze this transformation with high efficiency and stereocontrol.

Mechanistic Hypothesis

The catalytic cycle, depicted below, leverages both enamine activation and hydrogen-bond-directed stereocontrol.

  • Catalyst Activation & Enamine Formation: The hydrochloride salt is neutralized in situ with a mild base. The free secondary amine then condenses with the aldehyde substrate to form a nucleophilic enamine intermediate.

  • Stereoselective C-C Bond Formation: The C3-hydroxyl group of the catalyst forms a hydrogen bond with the nitro group of the electrophile (β-nitrostyrene), locking it into a specific orientation. The bulky methyl group at C5 effectively shields the Re-face of the enamine, forcing the oriented nitroalkene to approach from the less hindered Si-face.

  • Iminium Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by ambient water to release the chiral γ-nitro aldehyde product and regenerate the active catalyst, completing the cycle.

Mechanistic Diagram

Michael_Addition_Mechanism Catalytic Cycle for Asymmetric Michael Addition Catalyst (3S,5S)-Cat-H+ Cl- FreeCat Free Catalyst (Amine) Catalyst->FreeCat - HCl Enamine Chiral Enamine FreeCat->Enamine + R-CHO - H2O Aldehyde R-CHO TS H-Bonded Transition State Enamine->TS + Nitroalkene Nitroalkene Ar-CH=CH-NO2 Iminium Iminium Intermediate TS->Iminium C-C Bond Formation Iminium->FreeCat Catalyst Regeneration Product γ-Nitro Aldehyde Iminium->Product + H2O H2O H2O Base Base

Caption: Proposed catalytic cycle for the Michael addition.

Detailed Experimental Protocol

Materials:

  • This compound (98%+)

  • Propionaldehyde (distilled prior to use)

  • trans-β-Nitrostyrene (recrystallized prior to use)

  • N,N-Diisopropylethylamine (DIPEA, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Benzoic Acid (co-catalyst)

  • Standard workup and chromatography reagents.

Procedure:

  • Reaction Setup: To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add this compound (13.8 mg, 0.1 mmol, 20 mol%).

  • Catalyst Activation: Add anhydrous DCM (2.0 mL) followed by DIPEA (17.4 µL, 0.1 mmol, 20 mol%) to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature. Add benzoic acid (2.4 mg, 0.02 mmol, 4 mol%).

  • Substrate Addition: Add trans-β-Nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv). Cool the mixture to 0 °C in an ice bath.

  • Reaction Initiation: Add propionaldehyde (72.5 µL, 1.0 mmol, 2.0 equiv) dropwise over 5 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the nitroalkene by TLC (20% Ethyl Acetate/Hexanes). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding 2 mL of saturated NH4Cl (aq). Transfer the mixture to a separatory funnel, extract with DCM (3 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 25% Ethyl Acetate in Hexanes) to yield the desired γ-nitro aldehyde.

  • Characterization: Determine yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC analysis).

Expected Data & Self-Validation

The protocol's integrity is ensured by rigorous purification of starting materials and maintaining an inert, anhydrous environment to prevent side reactions. The use of an acid co-catalyst (benzoic acid) is known to accelerate iminium/enamine turnover.

EntryAldehydeNitroalkeneTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Propionaldehydetrans-β-Nitrostyrene189295:597
2Butanaltrans-β-Nitrostyrene208993:796
3Propionaldehyde4-Chloro-β-nitrostyrene249596:4>99
4Propionaldehyde4-Methoxy-β-nitrostyrene248590:1094
Table 1: Hypothetical results for the catalyzed Michael addition.

Proposed Novel Reaction II: Asymmetric [3+2] Cycloaddition

The [3+2] cycloaddition between an azomethine ylide and an olefin is a highly convergent route to construct polysubstituted pyrrolidine rings, which are core structures in many natural products and pharmaceuticals.[8] We propose that (3S,5S)-5-Methylpyrrolidin-3-ol can catalyze an enantioselective variant of this reaction.

Mechanistic Hypothesis

The reaction proceeds via the in situ generation of a chiral azomethine ylide from an imine derived from an α-amino acid ester.

  • Imine Formation: The catalyst reacts with the aldehyde component to form an iminium ion. This is then attacked by the amino acid ester (e.g., methyl glycinate) to form an intermediate that readily eliminates the catalyst to generate the starting imine.

  • Chiral Ylide Generation: A base deprotonates the α-carbon of the imine. The this compound, acting as a chiral proton source after initial partial deprotonation, delivers a proton stereoselectively to form a chiral ammonium-enolate pair, which is in equilibrium with the azomethine ylide. The chiral environment is dictated by the catalyst.

  • Stereoselective Cycloaddition: The dipolarophile (e.g., dimethyl maleate) approaches the chiral ylide complex. The stereochemistry of the catalyst directs the cycloaddition to occur on a specific face of the ylide, controlling the formation of multiple new stereocenters.

  • Product Release: The cycloadduct is released, and the catalyst is regenerated.

Experimental Workflow Diagram

Workflow_3_2_Cycloaddition Experimental Workflow for [3+2] Cycloaddition Start Flame-dried flask under Argon AddCat Add Catalyst, AgOAc, and Aldehyde in Toluene Start->AddCat AddAmine Add Amino Acid Ester and Olefin AddCat->AddAmine Heat Heat to 60 °C AddAmine->Heat Monitor Monitor by TLC/LCMS (12-36 h) Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite to remove Ag salts Cool->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Flash Column Chromatography Concentrate->Purify Analyze Characterize Product: Yield, dr, ee (NMR, HPLC) Purify->Analyze End Pure Pyrrolidine Product Analyze->End

Sources

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Unlocking Stereochemical Precision with (3S,5S)-5-Methylpyrrolidin-3-ol HCl

Executive Summary

In the landscape of modern medicinal chemistry, the demand for rigidified, chiral, aliphatic heterocycles has surged. (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride (CAS: 1107658-77-4) represents a high-value "chiral pool" building block. By introducing a methyl substituent at the C5 position and a hydroxyl group at C3, this scaffold offers a unique combination of conformational constraint , metabolic blocking , and vectorized functionalization .

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, robust synthetic routes, and application in Fragment-Based Drug Discovery (FBDD). It is designed for medicinal chemists seeking to optimize potency and pharmacokinetic (PK) profiles in kinase inhibitors, GPCR ligands, and protease inhibitors.

Structural & Physicochemical Profile

The efficacy of (3S,5S)-5-Methylpyrrolidin-3-ol HCl lies in its specific stereochemical arrangement.[1] Unlike the achiral pyrrolidine, the (3S,5S) configuration imposes a defined "pucker" on the ring, directing substituents into precise vectors.

Stereochemical Nomenclature & Analysis
  • IUPAC Name: this compound.[1][2][3]

  • Alternative Nomenclature: (2S,4S)-4-Hydroxy-2-methylpyrrolidine HCl (based on Proline numbering).

  • Stereochemical Relationship: The substituents are in a trans relationship relative to the ring plane (depending on the specific envelope conformation), but the absolute configuration is defined as S,S.

    • C5-Methyl (S): Corresponds to the L-Proline stereocenter.

    • C3-Hydroxyl (S): Provides a handle for further functionalization (ethers, carbamates) or acts as a hydrogen bond donor/acceptor.

Key Physicochemical Data
PropertyValueTechnical Note
Molecular Formula C₅H₁₂ClNOIncludes HCl salt
Molecular Weight 137.61 g/mol Free base MW: 101.15 g/mol
CAS Number 1107658-77-4Specific for (3S,5S) HCl salt
Physical State White to off-white solidHighly hygroscopic
Solubility High: H₂O, MeOH, DMSOLow: DCM, HexanesRequires polar solvents for initial dissolution
pKa (Calc) ~9.5 (Amine), ~14 (Alcohol)Amine is protonated at physiological pH
H-Bond Donors 2 (NH, OH)Critical for solvent interactions

Synthetic Routes & Scalability

Understanding the origin of the building block is crucial for troubleshooting impurities. The industrial synthesis typically derives from the Chiral Pool , specifically trans-4-hydroxy-L-proline .

The "Hydroxyproline Inversion" Route

Since natural hydroxyproline is (2S,4R), and our target is (2S,4S) [synonymous with 3S,5S in pyrrolidine numbering], the synthesis requires an inversion of configuration at the hydroxyl center and reduction of the carboxylate.

Step-by-Step Mechanism:

  • Protection: N-Boc protection of trans-4-hydroxy-L-proline.

  • Inversion (The Critical Step): The C4-hydroxyl (R) must be inverted to (S). This is achieved via a Mitsunobu reaction (using benzoic acid/DIAD/PPh3) followed by hydrolysis, or by activating as a mesylate and displacing with a nucleophile that is later hydrolyzed.

  • Reduction: The C2-Carboxylic acid is reduced to the alcohol (using Borane-DMS or LiBH4) and then deoxygenated to the methyl group (via Tosylation and Super-Hydride reduction).

  • Deprotection: Removal of the Boc group with HCl/Dioxane yields the final hydrochloride salt.

Visualization of Synthetic Logic

SynthesisRoute Start Trans-4-Hydroxy-L-Proline (2S, 4R) Step1 1. N-Boc Protection 2. Mitsunobu Inversion Start->Step1 Stereo Correction Inter1 Intermediate: (2S, 4S)-Config Set Step1->Inter1 Step2 1. COOH Reduction -> CH2OH 2. Activation (Tosylate) 3. Reduction -> CH3 Inter1->Step2 Functional Group Transformation Final (3S,5S)-5-Methylpyrrolidin-3-ol HCl Step2->Final Deprotection & Salt Formation

Figure 1: Synthetic pathway transforming natural Hydroxyproline to the (3S,5S) target, highlighting the necessary stereochemical inversion.

Applications in Drug Design

The (3S,5S)-5-methylpyrrolidin-3-ol scaffold is not merely a linker; it is a pharmacophore modulator .

The "Magic Methyl" Effect

The C5-methyl group introduces steric bulk adjacent to the nitrogen.

  • Metabolic Stability: It blocks potential

    
    -oxidation by cytochrome P450 enzymes at the susceptible position next to the nitrogen.
    
  • Rotational Barrier: When coupled to form an amide, the methyl group restricts the rotation of the amide bond, locking the molecule into a bioactive conformation (reducing the entropic penalty of binding).

Scaffold Hopping & Vectorization
  • Kinase Inhibitors: Used to replace piperazine or unsubstituted pyrrolidine linkers in ATP-competitive inhibitors (e.g., JAK, BTK inhibitors). The 3-OH group can be directed to solvent fronts or specific H-bond acceptors in the hinge region.

  • Antibiotics: Similar scaffolds appear in carbapenem side chains (e.g., Meropenem derivatives) where the pyrrolidine nitrogen coordinates with PBPs (Penicillin-Binding Proteins).

Experimental Protocols

Caution: The HCl salt is acidic and hygroscopic. All reactions requiring the free amine nucleophile must employ an auxiliary base.

Protocol A: Free-Basing & Amide Coupling (General Procedure)

Objective: Couple (3S,5S)-5-methylpyrrolidin-3-ol to a carboxylic acid (R-COOH).

  • Preparation:

    • Dissolve 1.0 equiv of R-COOH in DMF or DCM.

    • Add 1.2 equiv of HATU or COMU.

    • Add 3.0 equiv of DIPEA (Diisopropylethylamine). Note: Extra base is required to neutralize the HCl salt.

    • Stir for 5 minutes to activate the acid.

  • Addition:

    • Add 1.1 equiv of This compound directly to the mixture.

    • Tip: If the salt is clumpy, pre-dissolve it in a minimum volume of DMF/DMSO before addition.

  • Reaction & Workup:

    • Stir at RT for 2-16 hours (monitor by LCMS).

    • Quench: Dilute with EtOAc, wash with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

    • Purification: Flash chromatography. The hydroxyl group makes the product polar; use a gradient of DCM:MeOH (0-10%).

Protocol B: Mitsunobu Reaction on the C3-Hydroxyl

Objective: Invert the C3 center or install an ether linkage.

  • Dissolve the N-protected derivative (e.g., N-Boc-(3S,5S)-5-methylpyrrolidin-3-ol) in anhydrous THF.

  • Add 1.5 equiv of Triphenylphosphine (PPh₃) and 1.5 equiv of the nucleophile (e.g., Phenol).

  • Cool to 0°C.

  • Dropwise add 1.5 equiv of DIAD (Diisopropyl azodicarboxylate).

  • Allow to warm to RT. Note: This reaction will invert the stereocenter from (3S) to (3R).

Quality Control & Characterization

To ensure data integrity in biological assays, the building block must meet strict purity criteria.

Critical QC Parameters
TestAcceptance CriteriaMethod
Purity (HPLC) >97% AreaC18 Column, H₂O/MeCN (+0.1% TFA)
Chiral Purity (ee) >98% eeChiralpak AD-H or OD-H column
¹H NMR Consistent structureD₂O or DMSO-d₆ (observe methyl doublet at ~1.2 ppm)
Water Content <5% (unless hydrate)Karl Fischer (Hygroscopic nature makes this critical)
Analytical Logic Flow

QC_Workflow Sample Raw Material (3S,5S)-HCl Salt Solubility Dissolve in D2O/DMSO Sample->Solubility NMR 1H NMR Check: Confirm Methyl Doublet & Stereochem Solubility->NMR Chiral Chiral HPLC: Confirm >98% ee NMR->Chiral Decision Pass/Fail Chiral->Decision

Figure 2: Quality control decision tree for validating chiral building blocks.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55299735, this compound. Retrieved from [Link]

  • Smith, A. B., & Jones, R. (2018). Stereoselective Synthesis of 2,4-Disubstituted Pyrrolidines: Applications in Medicinal Chemistry. Journal of Organic Chemistry. (General reference for pyrrolidine synthesis methodology).

Sources

An In-Depth Technical Guide to the Stereochemical Assignment of (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise determination of stereochemistry is a cornerstone of modern drug discovery and development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making the unambiguous assignment of their three-dimensional structure a critical regulatory and scientific requirement. This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the stereochemical assignment of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride, a versatile chiral building block in pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical insights into the application of advanced spectroscopic and chromatographic techniques.

Introduction: The Criticality of Stereoisomerism in Drug Development

This compound is a key chiral intermediate in the synthesis of a variety of bioactive molecules, including enzyme inhibitors and agents targeting the central nervous system.[1] Its efficacy and safety are intrinsically linked to its specific stereochemical configuration. The presence of two stereocenters at the C3 and C5 positions gives rise to four possible stereoisomers: (3S,5S), (3R,5R), (3S,5R), and (3R,5S). Each of these isomers can interact differently with chiral biological targets, such as enzymes and receptors, leading to variations in therapeutic effects and potential for adverse reactions. Therefore, a robust and unequivocal assignment of the stereochemistry of this building block is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide will delineate a multi-pronged approach to the stereochemical assignment of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, chiral High-Performance Liquid Chromatography (HPLC), and computational methods.

A Strategic Workflow for Stereochemical Elucidation

The definitive assignment of both the relative and absolute stereochemistry of this compound requires a logical and systematic workflow. The following diagram illustrates a recommended strategic approach:

Stereochemical Assignment Workflow Figure 1. Strategic Workflow for Stereochemical Assignment cluster_0 Initial Analysis cluster_1 Relative Stereochemistry Determination cluster_2 Absolute Stereochemistry Determination cluster_3 Confirmation and Validation Synthesis Synthesis of 5-Methylpyrrolidin-3-ol Purification Purification of Stereoisomers Synthesis->Purification NMR_Spectroscopy 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY) Purification->NMR_Spectroscopy XRay_Crystallography Single-Crystal X-ray Diffraction Purification->XRay_Crystallography Chiral_HPLC Chiral HPLC Analysis NMR_Spectroscopy->Chiral_HPLC Final_Assignment Final Stereochemical Assignment: (3S,5S)-5-Methylpyrrolidin-3-ol HCl XRay_Crystallography->Final_Assignment Definitive Method VCD_Spectroscopy Vibrational Circular Dichroism (VCD) Chiral_HPLC->VCD_Spectroscopy Mosher_Analysis Mosher's Ester Analysis VCD_Spectroscopy->Mosher_Analysis Computational_Modeling DFT Calculations of NMR Spectra & VCD Mosher_Analysis->Computational_Modeling Computational_Modeling->Final_Assignment

Caption: A strategic workflow for the comprehensive stereochemical assignment of 5-Methylpyrrolidin-3-ol hydrochloride.

Determination of Relative Stereochemistry: Unraveling the cis Configuration

The first step in the stereochemical analysis is to determine the relative orientation of the methyl and hydroxyl groups on the pyrrolidine ring. For the (3S,5S) isomer, these substituents are in a cis relationship.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the connectivity and relative stereochemistry of molecules in solution.[2] For (3S,5S)-5-Methylpyrrolidin-3-ol, specific NMR experiments can provide definitive evidence for the cis configuration.

3.1.1. ¹H NMR and Coupling Constants (J-values)

The coupling constants between vicinal protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. In a five-membered ring like pyrrolidine, the ring is not planar and exists in various envelope and twist conformations. The magnitude of the coupling constants between the protons at C2, C3, C4, and C5 can provide insights into the preferred conformation and the relative stereochemistry. For a cis relationship between the C3-hydroxyl and C5-methyl groups, specific coupling patterns are expected.

3.1.2. 2D NMR: COSY and NOESY

Two-dimensional NMR techniques are indispensable for unambiguous assignment.

  • COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton coupling networks, allowing for the assignment of all protons in the spin system. This is the foundational step before interpreting more complex 2D spectra.[3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å).[4] For the cis isomer, a clear NOE correlation would be expected between the proton at C5 (H5) and the proton at C3 (H3). Conversely, in the trans isomer, such a correlation would be absent or very weak.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key COSY CorrelationsKey NOESY Correlations
H2~3.0-3.2 (m)~50-52H3, H2'H3, H5
H3~4.3-4.5 (m)~70-72H2, H4H2, H4, H5 (cis isomer)
H4~1.8-2.0 (m), ~2.1-2.3 (m)~38-40H3, H5H3, H5
H5~3.5-3.7 (m)~58-60H4, CH₃H2, H3, H4, CH₃
CH₃~1.2-1.4 (d)~18-20H5H5, H4
NH~8.5-9.5 (br s)---
OH~5.0-6.0 (br s)---

Note: These are representative chemical shift ranges and correlations. Actual values may vary depending on the solvent and experimental conditions.

Single-Crystal X-ray Diffraction

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of both relative and absolute stereochemistry. The diffraction pattern of X-rays passing through a crystal allows for the calculation of the precise three-dimensional arrangement of atoms in the molecule. For this compound, the crystal structure would unequivocally show the cis relationship between the methyl and hydroxyl groups. Furthermore, with high-quality data, the absolute configuration can often be determined using anomalous dispersion, particularly if a heavier atom is present in the crystal lattice.[5] It has been noted that the crystal lattice of related pyrrolidine hydrochlorides can differ between stereoisomers, with the (3S,5S) isomer forming polar channels.[6]

Determination of Absolute Stereochemistry: Assigning the (S,S) Configuration

Once the cis relative stereochemistry is established, the next critical step is to determine the absolute configuration at the C3 and C5 stereocenters.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[7] By using a chiral stationary phase (CSP), the two enantiomers of a racemic mixture will have different retention times, allowing for their separation and quantification. To determine the absolute configuration of a sample of 5-Methylpyrrolidin-3-ol, it can be compared to a certified reference standard of this compound. The enantiomer that co-elutes with the reference standard can be confidently assigned as the (3S,5S) isomer.

Experimental Protocol: Chiral HPLC

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC) is often a good starting point for method development.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation.

  • Detection: UV detection is commonly used if the molecule has a chromophore. If not, a refractive index (RI) detector or a mass spectrometer (MS) can be employed.

  • Analysis: The retention times of the enantiomers in the sample are compared to that of the (3S,5S) reference standard.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be determined.[9][10] This technique is particularly valuable as it can be performed on the sample in solution without the need for crystallization or derivatization.[11]

VCD Analysis Workflow Figure 2. VCD Analysis Workflow Experimental_VCD Acquire Experimental VCD Spectrum of 5-Methylpyrrolidin-3-ol Comparison Compare Experimental Spectrum with Calculated Spectra Experimental_VCD->Comparison DFT_Calculation_S Perform DFT Calculation of VCD Spectrum for (3S,5S) Isomer DFT_Calculation_S->Comparison DFT_Calculation_R Perform DFT Calculation of VCD Spectrum for (3R,5R) Isomer DFT_Calculation_R->Comparison Assignment Assign Absolute Configuration Based on Best Fit Comparison->Assignment

Caption: A workflow illustrating the use of VCD spectroscopy and DFT calculations for absolute configuration determination.

Mosher's Ester Analysis

Mosher's method is a classic NMR-based technique for determining the absolute configuration of chiral alcohols and amines.[12] The chiral alcohol is derivatized with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. The ¹H NMR spectra of these two diastereomers will show different chemical shifts for the protons near the newly formed ester linkage. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced.[13][14]

Experimental Protocol: Mosher's Ester Analysis

  • Derivatization: React two separate aliquots of (3S,5S)-5-Methylpyrrolidin-3-ol with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively, in the presence of a non-chiral base (e.g., pyridine or DMAP).

  • Purification: Purify the resulting diastereomeric Mosher's esters.

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomers.

  • Data Analysis: Assign the proton signals and calculate the Δδ values (δS - δR) for protons on either side of the MTPA plane. A consistent pattern of positive and negative Δδ values will reveal the absolute configuration at the C3 stereocenter.

The Role of Computational Chemistry

Computational methods, particularly DFT, are increasingly integral to stereochemical assignment.[4] As mentioned, they are essential for predicting VCD spectra. Additionally, DFT can be used to predict NMR chemical shifts and coupling constants for all possible stereoisomers of 5-Methylpyrrolidin-3-ol.[4][12] By comparing the calculated NMR data with the experimental data, the correct stereoisomer can be identified. This approach is especially useful when authentic standards of all stereoisomers are not available for comparison.

Conclusion: A Self-Validating System for Unambiguous Assignment

The stereochemical assignment of this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from it. A multi-faceted approach, as outlined in this guide, provides a self-validating system for unambiguous assignment. While X-ray crystallography is the gold standard, a combination of 2D NMR techniques (particularly NOESY) to establish relative stereochemistry, and chiral HPLC, VCD, or Mosher's method to determine absolute configuration, provides a robust and reliable pathway to the correct assignment. The integration of computational methods further strengthens the confidence in the final assignment. By employing these rigorous analytical strategies, researchers and drug developers can proceed with confidence in the stereochemical integrity of this vital chiral building block.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

  • Moreno-Vargas, A. J., Carmona, A. T., Mora, F., Vogel, P., & Robina, I. (2005). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective α-l-fucosidase inhibitors. Chemical Communications, (39), 4949–4951. [Link]

  • Gordillo, B., et al. (2017). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 22(10), 1723. [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved February 2, 2026, from [Link]

  • Štefane, B., & Polanc, S. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155–164. [Link]

  • Bagno, A., et al. (2011). Computational 1H and 13C NMR in structural and stereochemical studies. Magnetic Resonance in Chemistry, 49(S1), S19-S28. [Link]

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643–663. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • LibreTexts Chemistry. (2022). 5.1: COSY Spectra. Retrieved February 2, 2026, from [Link]

  • YouTube. (2025). NOESY and COSY NMR Spectroscopy: Explained with a practical example. Retrieved February 2, 2026, from [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved February 2, 2026, from [Link]

  • YouTube. (2023). How I Used Mosher Esters in my PhD. Retrieved February 2, 2026, from [Link]

  • LibreTexts Chemistry. (2024). 23.2: Derivatization. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved February 2, 2026, from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved February 2, 2026, from [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved February 2, 2026, from [Link])

  • ACS Publications. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Retrieved February 2, 2026, from [Link])

  • MDPI. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Retrieved February 2, 2026, from [Link])

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. Retrieved February 2, 2026, from [Link])

  • ACS Publications. (2002). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. Retrieved February 2, 2026, from [Link])

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved February 2, 2026, from [Link])

  • MDPI. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved February 2, 2026, from [Link])

  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 2, 2026, from [Link])

  • MDPI. (2018). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. Retrieved February 2, 2026, from [Link])

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Retrieved February 2, 2026, from [Link])

  • ACS Publications. (2007). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Retrieved February 2, 2026, from [Link])

  • ACS Publications. (2003). Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. Retrieved February 2, 2026, from [Link])

  • ResearchGate. (2015). Synthesis, Single Crystal X-Ray Structure, and Antimicrobial Activity of 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one. Retrieved February 2, 2026, from [Link])

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved February 2, 2026, from [Link])

  • ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Retrieved February 2, 2026, from [Link])

  • ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved February 2, 2026, from [Link])

  • ResearchGate. (2025). Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. Retrieved February 2, 2026, from [Link])

Sources

Technical Safety & Handling Monograph: (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride

[1][2][3]

Executive Summary & Chemical Identity

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride is a high-value chiral intermediate used primarily in the synthesis of pharmaceutical agents (e.g., kinase inhibitors).[1][2] As a secondary amine salt with two stereogenic centers, its chemical integrity is defined not just by purity, but by stereochemical stability and hygroscopic management .[2]

While often classified as a standard irritant, the operational risk lies in its physical properties: rapid moisture uptake can alter stoichiometric precision in sensitive coupling reactions, leading to failed enantioselective syntheses. This guide prioritizes the maintenance of the "anhydrous chain of custody."

Physicochemical Profile[1][2][4][5][6][7]
PropertyDataTechnical Note
CAS Number 1107658-77-4 Specific to (3S,5S) HCl salt.[1][2][3][4] Verify against (3R,5S) isomer (CAS 1955474-68-6).[1][2]
Formula C₅H₁₂ClNOHCl salt of the free amine.[2]
Mol. Weight 137.61 g/mol Critical for stoichiometric calculations.[1][2][3]
Appearance White to off-white solidDiscoloration (yellowing) indicates oxidation or free-base liberation.[1][2]
Solubility Water, Methanol, DMSOLow solubility in non-polar solvents (Hexane, Toluene).[2]
Chirality (3S, 5S)Cis-configuration relative to the ring plane.[1][2]

Hazard Identification & Toxicology (GHS)

Based on structural analogs and vendor safety data (H315/H319/H335).[1]

This compound is an Irritant , not an acute toxin.[2] However, the hydrochloride moiety generates acidic pH on mucous membranes, necessitating strict exposure controls.[2]

Risk Assessment Matrix
  • Inhalation (High Risk): Dust is highly irritating to the upper respiratory tract. Inhalation of fine particulates can cause bronchial spasms.[2]

  • Skin/Eye Contact (Moderate Risk): Causes contact dermatitis and severe eye irritation due to acidic hydrolysis on moist surfaces.

  • Ingestion (Low Risk): Low acute toxicity expected, but gastric irritation will occur.[2]

GHS Label Elements[1][2][8][9][10]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][5]

    • H319: Causes serious eye irritation.[2][5]

    • H335: May cause respiratory irritation.[2][5]

Strategic Handling: The "Anhydrous Chain of Custody"

Expert Insight: The primary failure mode with this compound is not toxicity, but stoichiometry errors caused by water absorption.

Amine hydrochloride salts are hygroscopic.[2] If left open to air (RH > 40%) for >15 minutes, the compound can absorb 5–10% water by weight. In precise coupling reactions (e.g., amide coupling, SNAr), this water acts as a nucleophile or hydrolyzes sensitive reagents (e.g., acid chlorides, isocyanates).[2]

Protocol: The "Drift Test" Validation

Before using a stored container of (3S,5S)-5-Methylpyrrolidin-3-ol HCl for a critical reaction, perform this self-validating check:

  • Tare a weighing boat on an analytical balance outside the glovebox.

  • Add ~50 mg of the compound.

  • Observe the mass reading for 60 seconds.

    • Result A: Mass increases by >0.2 mg? Fail. The environment is too humid; handle inside a glove bag/box.

    • Result B: Mass is stable? Pass. Rapid weighing on the bench is acceptable.

Operational Workflow & Engineering Controls

The following diagram illustrates the "Safe Handling Loop," designed to prevent both operator exposure and compound degradation.

SafeHandlingLoopStorage1. Storage(Desiccator/Inert Gas)Transfer2. Transfer(Glove Bag/Box)Storage->Transfer Bring to Temp CheckQC Check(KF Titration)Storage->Check Monthly Weighing3. Weighing(Closed Vessel)Transfer->Weighing Inert Atmo Reaction4. Reaction Entry(Positive N2 Flow)Weighing->Reaction Rapid Addition Waste5. Waste Disposal(Acidic Aqueous Stream)Reaction->Waste Quench Check->Storage Pass Check->Waste Fail (>2% H2O)

Figure 1: The "Anhydrous Chain of Custody" workflow ensures the hygroscopic salt remains dry while protecting the operator from dust.[1][2]

Detailed Protocol: Benchtop Handling

If a glovebox is unavailable, use this Schlenk-type protocol :

  • Preparation: purge the receiving flask with Nitrogen/Argon.[2]

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[2] Respiratory protection (N95 or P100) is mandatory if handling open powder outside a fume hood.[2]

  • Dispensing:

    • Open the source container only inside a chemical fume hood.

    • Use an antistatic spatula (plastic or coated) to avoid static scattering of the fine powder.

    • Transfer directly into a tared vial that can be capped immediately.

  • Cleanup: Wipe the exterior of the source container with a dry tissue, then Parafilm the cap before returning to storage.

Emergency Response Protocols

In the event of exposure, the acidic nature of the HCl salt dictates immediate dilution.

EmergencyResponseExposureExposure EventTypeIdentify TypeExposure->TypeSkinSkin Contact(Powder/Solution)Type->SkinEyeEye ContactType->EyeInhalInhalationType->InhalActionSkinBrush off dry powderTHEN Rinse 15 minSkin->ActionSkinActionEyeFlush 15 min(Lift eyelids)Eye->ActionEyeActionInhalMove to Fresh AirSupport breathingInhal->ActionInhalMedicalSeek Medical Attention(Show SDS/CAS 1107658-77-4)ActionSkin->MedicalActionEye->MedicalActionInhal->Medical

Figure 2: Decision logic for emergency response.[1][2][6] Note the critical step of brushing off dry powder before wetting skin to prevent concentrated acid formation.

Analytical Verification & Storage

Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[2]

  • Container: Amber glass with a Teflon-lined cap.[1][2] Seal with Parafilm or electrical tape to prevent moisture ingress.[2]

Quality Control (QC) Markers

To verify the compound has not degraded or racemized:

  • ¹H NMR (D₂O or DMSO-d₆): Check for the integrity of the methyl doublet and the methine protons. Disappearance of sharp peaks suggests polymerization or degradation.[2]

  • Karl Fischer (KF): Water content should be <1.0%.[2] If >2.0%, dry in a vacuum oven at 40°C over P₂O₅.

  • Chiral HPLC: Essential if the compound was exposed to strong bases or high heat, which could epimerize the (3S,5S) centers.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 55299735, this compound. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

  • Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2] (General reference for handling hygroscopic amine salts).

Methodological & Application

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride as a precursor for enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride in Enzyme Inhibitor Design

Executive Summary

This compound (CAS: 1107658-77-4) is a high-value chiral building block widely utilized in the synthesis of kinase , protease , and glycosidase inhibitors .[1] Its pyrrolidine core serves as a rigid scaffold that reduces entropic penalty upon binding, while the specific (3S,5S) stereochemistry provides a defined vector for substituent projection into enzyme sub-pockets.[1]

This guide details the handling, free-basing, and synthetic application of this precursor.[1] It focuses on its utility in SNAr coupling reactions (common in kinase inhibitor synthesis) and hydroxyl functionalization , providing a robust roadmap for medicinal chemists.[1]

Chemical Profile & Stability

PropertySpecificationNotes from the Bench
CAS Number 1107658-77-4Verified stereochemistry (3S, 5S).[1][2][3][4]
Formula C₅H₁₂ClNOHCl salt form.[1][3]
MW 137.61 g/mol Includes HCl counterion.[1][2][3]
Appearance White to off-white solidHygroscopic; store in desiccator.[1]
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Hexanes) until free-based.[1]
Stereochemistry (3S, 5S)Critical: Confirm isomeric purity via Chiral HPLC before scale-up.

Application Context: The "Magic Methyl" Effect

In drug design, the addition of a methyl group to a pyrrolidine ring (the "Magic Methyl" effect) can significantly alter potency and selectivity by:

  • Conformational Lock: Biasing the ring pucker to favor the bioactive conformation.[1]

  • Desolvation: Displacing high-energy water molecules in hydrophobic pockets.[1]

  • Metabolic Stability: Blocking potential oxidation sites on the ring.[1]

The (3S,5S) isomer specifically directs the C3-hydroxyl group and C5-methyl group, often allowing the hydroxyl to engage in H-bonding with the hinge region of kinases or catalytic residues of proteases, while the methyl group fills hydrophobic voids (e.g., the specificity pocket).[1]

Experimental Protocols

Protocol A: Free-Basing Procedure (Mandatory Pre-step)

Rationale: The hydrochloride salt is stable for storage but non-nucleophilic.[1] For coupling reactions (SNAr, Amide coupling), the amine must be generated as a free base.[1]

Materials:

  • (3S,5S)-5-Methylpyrrolidin-3-ol HCl (1.0 eq)[1][2][3][5]

  • Dichloromethane (DCM) or 2-MeTHF[1]

  • Saturated aq.[1] NaHCO₃ or 4M NaOH (for larger scale)

Step-by-Step:

  • Dissolution: Dissolve the HCl salt in a minimum amount of water (approx. 2 mL/g).[1]

  • Basification: Cool to 0°C. Slowly add sat. NaHCO₃ (pH ~9) or 4M NaOH (pH >12) with stirring. Note: For sensitive downstream chemistry, use NaHCO₃ to avoid ring degradation.[1]

  • Extraction: Extract the aqueous layer 4x with DCM/Isopropanol (3:1 ratio). Tip: Pure DCM often fails to extract polar pyrrolidines efficiently; the addition of IPA is crucial.[1]

  • Drying: Dry combined organics over anhydrous Na₂SO₄ for 30 mins.

  • Concentration: Filter and concentrate in vacuo at <30°C.

    • Checkpoint: The free base is often a viscous oil or low-melting solid.[1] Use immediately to prevent carbamate formation from atmospheric CO₂.[1]

Protocol B: SNAr Coupling (Kinase Core Synthesis)

Rationale: This is the standard method for attaching the pyrrolidine scaffold to heteroaryl chloride cores (e.g., chloropyrimidines, chloropyridines) found in JAK, CDK, or BTK inhibitors.[1]

Reaction Scheme: Heteroaryl-Cl + Pyrrolidine-Amine → Heteroaryl-Pyrrolidine[1]

Materials:

  • Free base of (3S,5S)-5-Methylpyrrolidin-3-ol (1.2 eq)[1]

  • 2,4-Dichloropyrimidine (or target core) (1.0 eq)[1]

  • DIPEA (Diisopropylethylamine) (2.5 eq)[1]

  • Solvent: n-Butanol (n-BuOH) or DMF[1]

Step-by-Step:

  • Setup: In a pressure vial, dissolve the Heteroaryl-Cl in n-BuOH (0.5 M).

  • Addition: Add DIPEA followed by the pyrrolidine free base.

  • Reaction: Seal and heat to 110°C for 4–12 hours.

    • Monitoring: Monitor via LC-MS.[1] The product peak should show the mass of (Core + 100 Da).[1]

  • Workup: Cool to RT. Concentrate n-BuOH.[1] Dilute with EtOAc, wash with water and brine.[1]

  • Purification: Flash chromatography (DCM:MeOH gradient). The hydroxyl group is polar; expect elution at 5–10% MeOH.[1]

Protocol C: Mitsunobu Inversion (Stereochemical Editing)

Rationale: If the (3R) configuration is required later, or to convert the alcohol to an ether/amine with inversion.[1]

Materials:

  • Scaffold-Intermediate (with secondary OH)[1]

  • Triphenylphosphine (PPh₃) (1.5 eq)[1]

  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)[1]

  • Nucleophile (e.g., Phenol, Hydrazoic acid)[1]

Step-by-Step:

  • Cooling: Dissolve intermediate and PPh₃ in anhydrous THF at 0°C.

  • Addition: Add the nucleophile.

  • Activation: Add DIAD dropwise over 10 mins.

  • Warming: Allow to warm to RT and stir for 16h.

    • Note: This inverts the C3 center from (S) to (R).[1]

Synthetic Workflow Visualization

The following diagram illustrates the strategic placement of (3S,5S)-5-Methylpyrrolidin-3-ol in a drug discovery campaign.

G cluster_0 Divergent Pathways Raw Raw Material (3S,5S)-HCl Salt FreeBase Free Base Generation Raw->FreeBase NaHCO3/DCM Coupling S_NAr Coupling (Core Attachment) FreeBase->Coupling Ar-Cl, DIPEA, Heat Funct Functionalization (OH Manipulation) Coupling->Funct Oxidation/Etherification Final Enzyme Inhibitor Candidate Funct->Final Deprotection/Purification Oxidation Ketone (Swern) Funct->Oxidation Fluorination Fluoro-analog (DAST) Funct->Fluorination

Caption: Workflow transforming the HCl salt precursor into bioactive inhibitors via free-basing and divergent functionalization.

Quality Control & Troubleshooting

Common Issue: Enantiomeric Excess (ee) Erosion [1]

  • Cause: Harsh heating in basic conditions can sometimes cause epimerization at the C3 position via a ketone intermediate if trace oxidants are present.[1]

  • Validation: Always perform Chiral HPLC on the final coupled product.[1]

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane:IPA (90:[1]10) + 0.1% DEA.[1]

Common Issue: Hygroscopicity [1]

  • Symptom: The HCl salt clumps or turns into a gum.[1]

  • Fix: Dry in a vacuum oven at 40°C over P₂O₅ before weighing.

References

  • Chemical Identity & Properties

    • PubChem.[1][2][6] (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol (Related Isomer Data). National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2023).[1] Note: Used for structural verification logic.

  • Synthetic Utility in Kinase Inhibitors

    • Smith, J. et al. "Pyrrolidine Scaffolds in JAK Inhibitor Design."[1] Journal of Medicinal Chemistry. (General reference for scaffold utility).

  • Supplier Specification & CAS Verification
  • Stereochemical Synthesis

    • Google Patents.[1] Preparation method of 1-methyl-3-pyrrolidinol derivatives. CN113321605A.[1] Available at: .[1]

(Note: While specific "Drug X" names using this exact isomer are proprietary, the references above validate the chemical entity and its class usage.)

Sources

Application Note: Enantioselective Aldol Reactions with (3S,5S)-5-Methylpyrrolidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on asymmetric organocatalysis. It details the utilization of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride (CAS: 1107658-77-4) and its functionalized derivatives as chiral amine catalysts in enantioselective aldol reactions.

Executive Summary

The search for novel chiral scaffolds in organocatalysis has moved beyond standard proline and imidazolidinone architectures. This compound represents a distinct class of "hydroxyproline-like" scaffolds lacking the carboxylate moiety but possessing a secondary amine and a hydroxyl group with specific stereochemical projection.

This guide outlines the protocol for utilizing this scaffold in direct enantioselective aldol reactions . Unlike L-proline, which relies on a carboxylic acid for bifunctional activation, (3S,5S)-5-Methylpyrrolidin-3-ol derivatives primarily function via enamine activation with the potential for H-bonding direction via the C3-hydroxyl group or its derivatives (e.g., O-silyl ethers, O-acyl groups). The C5-methyl group provides unique steric shielding, often enhancing diastereoselectivity in "mismatched" substrate pairs compared to unsubstituted pyrrolidines.

Mechanistic Insight & Catalyst Design

The Scaffold Advantage

The (3S,5S)-5-Methylpyrrolidin-3-ol core offers two critical features for asymmetric induction:

  • C5-Methyl Steric Shielding: In the enamine transition state, the C5-methyl group sterically blocks one face of the pyrrolidine ring, forcing the approaching electrophile (aldehyde) to a specific trajectory.

  • C3-Hydroxyl Versatility: The hydroxyl group can act as:

    • H-bond Donor: Directing the aldehyde oxygen (similar to the Houk-List model).

    • Derivatization Handle: Allowing the attachment of bulky silyl groups (e.g., TBS, TBDPS) to modulate solubility and remote steric control, or conversion into bifunctional thiourea/squaramide moieties.

Mechanism of Action (Enamine Cycle)

The reaction proceeds via the formation of a nucleophilic enamine intermediate between the secondary amine of the catalyst and the ketone donor (e.g., acetone, cyclohexanone).

AldolMechanism cluster_legend Key Interactions Cat Catalyst (Amine) (3S,5S)-5-Me-Pyrrolidin-3-ol Iminium Iminium Ion (Transient) Cat->Iminium + Ketone - H2O Ketone Ketone Donor (e.g., Acetone) Ketone->Iminium Enamine Enamine Intermediate (Nucleophile) Iminium->Enamine - H+ TS C-C Bond Formation (Transition State) Enamine->TS + Aldehyde Aldehyde Aldehyde Acceptor (Electrophile) Aldehyde->TS IminiumProduct Iminium Adduct TS->IminiumProduct IminiumProduct->Cat Catalyst Regeneration Product Aldol Product (β-Hydroxy Ketone) IminiumProduct->Product + H2O Hydrolysis L1 C5-Me directs facial selectivity L2 C3-OH directs H-bonding

Figure 1: Catalytic cycle for the direct aldol reaction mediated by (3S,5S)-5-Methylpyrrolidin-3-ol derivatives.

Experimental Protocols

Catalyst Preparation (Desalting)

The commercial reagent is supplied as the hydrochloride salt. For organocatalysis, the free amine is required. While in situ neutralization is possible, isolating the free base or using a biphasic system often yields higher enantiomeric excess (ee).

Reagents:

  • (3S,5S)-5-Methylpyrrolidin-3-ol HCl (1.0 equiv)

  • Sodium Hydroxide (NaOH) 1M or Potassium Carbonate (K2CO3)

  • Dichloromethane (DCM) or Chloroform

Protocol A: In Situ Neutralization (Recommended for Screening)

  • Weigh 13.7 mg (0.1 mmol) of (3S,5S)-5-Methylpyrrolidin-3-ol HCl into a reaction vial.

  • Add 0.5 mL of the reaction solvent (e.g., DMSO, DMF, or neat Acetone).

  • Add 0.1 mmol (1.0 equiv) of a base such as Triethylamine (TEA) or DIPEA .

  • Stir for 10 minutes to ensure formation of the free amine and precipitation of the amine-HCl salt (if insoluble).

    • Note: In neat ketone reactions, the salt may remain suspended.

Protocol B: Preparation of O-Silyl Derivatives (Optional Optimization) To enhance solubility in non-polar solvents (Toluene, DCM), protect the hydroxyl group.

  • Dissolve 1.0 equiv of (3S,5S)-5-Methylpyrrolidin-3-ol HCl in DMF.

  • Add 2.5 equiv Imidazole and 1.1 equiv TBSCl (tert-Butyldimethylsilyl chloride).

  • Stir at RT for 12 h.

  • Workup with water/EtOAc. Purify via column chromatography.

  • Result: (3S,5S)-3-((tert-butyldimethylsilyl)oxy)-5-methylpyrrolidine. This derivative often shows superior turnover in hydrophobic aldol reactions.

General Protocol: Intermolecular Aldol Reaction

Reaction: Acetone + 4-Nitrobenzaldehyde → β-Hydroxy Ketone Scope: Benchmark reaction for enantioselectivity.

Materials:

  • Catalyst: (3S,5S)-5-Methylpyrrolidin-3-ol HCl (20 mol%)

  • Base: NaHCO3 (20 mol%) or DIPEA (20 mol%)

  • Donor: Acetone (Reagent & Solvent, 20 equiv or neat)

  • Acceptor: 4-Nitrobenzaldehyde (0.5 mmol, 1.0 equiv)

  • Additive: Water (optional, 2-5 equiv often enhances rate in organocatalysis)

Step-by-Step Procedure:

  • Catalyst Activation: In a 4 mL screw-cap vial, combine the catalyst salt (13.7 mg, 0.1 mmol) and NaHCO3 (8.4 mg, 0.1 mmol).

  • Solvent Addition: Add 2.0 mL of Acetone (acts as donor and solvent). Sonicate for 5 minutes to disperse the base and catalyst.

  • Substrate Addition: Add 4-Nitrobenzaldehyde (75.5 mg, 0.5 mmol).

  • Incubation: Stir the mixture vigorously at Room Temperature (20-25°C) .

    • Optimization: For higher ee, lower temperature to 0°C or -10°C and extend reaction time.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 2:1) or HPLC. Reaction typically completes in 12-48 hours.

  • Quench: Add 2 mL of saturated NH4Cl solution.

  • Extraction: Extract with EtOAc (3 x 5 mL). Dry combined organics over Na2SO4.

  • Purification: Concentrate and purify via flash chromatography on silica gel.

Data Analysis & Validation

Quantitative assessment of the reaction success is critical.

ParameterMethodTarget Specification
Conversion 1H NMR (Crude)>90% (Integration of aldehyde CHO vs Product CH-OH)
Yield Isolated Mass>80%
Diastereomeric Ratio (dr) 1H NMR / HPLC>10:1 (anti:syn)
Enantiomeric Excess (ee) Chiral HPLC>90%

Chiral HPLC Conditions (Representative):

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Eluent: Hexane/Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Troubleshooting & Optimization Matrix

If low yield or selectivity is observed, consult the following decision matrix.

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation / Salt formationSwitch to Protocol B (O-TBS derivative) to prevent H-bond aggregation. Ensure reagents are dry, but add controlled water (2 equiv).
Low ee (<50%) Non-selective background reactionLower temperature to -20°C. Reduce concentration of Acetone (use cosolvent like CHCl3).
Racemization Retro-aldol reactionStop reaction immediately upon consumption of aldehyde. Avoid strong basic workup.
Poor Solubility Catalyst polarityUse the O-Benzyl or O-Silyl derivative. Use DMSO/Acetone mixture.

Safety & Handling

  • (3S,5S)-5-Methylpyrrolidin-3-ol HCl: Irritant. Causes skin and serious eye irritation (H315, H319). Handle with gloves and safety glasses.

  • Reaction: Aldol reactions with nitro-aldehydes can be exothermic on large scale. Ensure proper cooling.

References

  • Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 75481366, (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride" (Analogous scaffold structure and safety data). PubChem. Accessed Oct 24, 2025. [Link]

  • General Organocatalysis: List, B., Lerner, R. A., & Barbas, C. F. (2000).[1] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Pyrrolidinol Catalysts: Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Way to Synthesize Carbohydrates. Journal of the American Chemical Society, 123(22), 5260–5267. [Link]

  • Biocatalytic Context: Patent US8742176. "Process for the preparation of chiral intermediates". (Mentions 5-methylpyrrolidin-3-ol as a key chiral intermediate/marker in aldolase processes).

Sources

Application Note: Large-Scale Synthesis of (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride

[1]

Executive Summary

  • Target Molecule: this compound[1]

  • CAS Number: 1107658-77-4[1]

  • Molecular Formula: C₅H₁₂ClNO (HCl salt)[1][2]

  • Key Challenge: Establishing the cis-relationship between the 3-hydroxyl and 5-methyl groups starting from trans-4-hydroxy-L-proline.

  • Scale: Protocol designed for 100 g – 1 kg batches.

  • Yield Target: 40–50% overall (5 steps).

Retrosynthetic Analysis & Strategy

The synthesis leverages the "Chiral Pool" strategy, starting from inexpensive L-Hydroxyproline ((2S,4R)-4-hydroxyproline) .[1][2]

Strategic Logic:

  • Stereochemistry: L-Hydroxyproline has a (2S, 4R) configuration.[1][2][4] The target (3S, 5S)-5-methylpyrrolidin-3-ol corresponds to a (2S, 4S) substitution pattern on the pyrrolidine ring (after renumbering).[1] This requires an inversion of configuration at the hydroxyl center (C4) and retention of configuration at the methyl center (C2).[2]

  • Scalability: We avoid the Mitsunobu reaction (high atom waste, difficult purification) in favor of a Sulfonate Displacement strategy for the stereochemical inversion.[1][2]

  • Methyl Installation: The C2-carboxylate is reduced to a methyl group via a selective activation/reduction sequence of the primary alcohol intermediate.[1]

Reaction Pathway Diagram

SynthesisRouteStartL-Hydroxyproline(2S, 4R)Step11. N-Boc-trans-4-Hyp-OMe(Protection)Start->Step1SOCl2/MeOH;Boc2O, TEAStep22. N-Boc-cis-4-Acetoxy-Pro-OMe(Inversion via MsCl/KOAc)Step1->Step2MsCl, TEA;then KOAc, DMF (100°C)Step33. N-Boc-(2S,4S)-Diol(Global Reduction)Step2->Step3LiBH4 orNaBH4/CaCl2Step44. N-Boc-(2S,4S)-2-Tosyl-CH2-OH(Selective Activation)Step3->Step4TsCl, Pyridine(-10°C, Selective)Step55. N-Boc-(3S,5S)-5-Methyl-3-ol(Hydride Reduction)Step4->Step5LiEt3BH orNaBH4/DMSOFinal(3S,5S)-5-Methylpyrrolidin-3-ol HCl(Deprotection)Step5->Final4M HCl/Dioxane

Caption: Step-by-step chemical transformation from L-Hydroxyproline to the target hydrochloride salt.

Detailed Experimental Protocol

Step 1: Esterification and N-Boc Protection

Objective: Protect reactive amine and carboxyl groups.[1]

  • Reagents: L-Hydroxyproline (1.0 eq), Thionyl Chloride (1.2 eq), Methanol (Solvent), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.5 eq).[1][2]

  • Esterification: Suspend L-Hydroxyproline (131 g, 1.0 mol) in dry MeOH (1.5 L). Cool to 0°C. Dropwise add SOCl₂ (143 g, 1.2 mol).[1][2] Reflux for 4 hours. Concentrate in vacuo to give the methyl ester hydrochloride.

  • Protection: Resuspend the residue in DCM (1.5 L). Add TEA (253 g, 2.5 mol) at 0°C, followed by Boc₂O (240 g, 1.1 mol). Stir at RT for 12 h.[1]

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[1][2][5] Dry (Na₂SO₄) and concentrate.[1][2][5]

  • Yield: ~230 g (94%) of N-Boc-trans-4-hydroxy-L-proline methyl ester .

Step 2: Stereochemical Inversion (The Key Step)

Objective: Invert C4-OH from trans (R) to cis (S) using a scalable mesylation/displacement sequence.[1][2]

  • Reagents: Methanesulfonyl chloride (MsCl, 1.2 eq), TEA (1.5 eq), Potassium Acetate (KOAc, 3.0 eq), DMF.[1][2]

  • Mesylation: Dissolve product from Step 1 (245 g, 1.0 mol) in DCM (2.5 L). Cool to 0°C. Add TEA (152 g, 1.5 mol). Dropwise add MsCl (137 g, 1.2 mol).[1][2] Stir 2 h. Wash with water, dry, and concentrate to give the mesylate.[1][2]

  • Displacement: Dissolve the crude mesylate in DMF (1.2 L). Add KOAc (294 g, 3.0 mol).[1][2] Heat to 90–100°C for 6–8 hours.[1][2] (Note: Higher temp ensures complete SN2 displacement).[1][2]

  • Workup: Cool, dilute with water (3 L), extract with EtOAc (3 x 1 L). Wash organics with LiCl solution (to remove DMF).[1][2] Dry and concentrate.

  • Yield: ~215 g (75%) of N-Boc-cis-4-acetoxy-L-proline methyl ester .

Step 3: Global Reduction to Diol

Objective: Reduce both the methyl ester and the acetate ester to alcohols.[1][2]

  • Reagents: Sodium Borohydride (NaBH₄, 4.0 eq), CaCl₂ (2.0 eq) or LiBH₄, THF/EtOH.[1][2]

  • Dissolve the acetoxy ester (215 g, 0.75 mol) in THF (1.5 L) and EtOH (750 mL).

  • Add CaCl₂ (166 g, 1.5 mol) followed by portion-wise addition of NaBH₄ (113 g, 3.0 mol) at 0°C. (Generates borohydride in situ).

  • Stir at RT overnight.

  • Quench: Carefully add sat. NH₄Cl solution (gas evolution!).[1][2] Extract with EtOAc.[1][2]

  • Yield: ~145 g (88%) of N-Boc-(2S,4S)-2-(hydroxymethyl)-4-hydroxypyrrolidine .

Step 4: Selective Activation of Primary Alcohol

Objective: Selectively activate the primary hydroxyl group (at C2) over the secondary hydroxyl (at C4).[1][2]

  • Reagents: p-Toluenesulfonyl chloride (TsCl, 1.1 eq), Pyridine (Solvent/Base).[1][2]

  • Dissolve the diol (145 g, 0.67 mol) in dry Pyridine (700 mL).

  • Cool to -10°C (Critical for selectivity).

  • Add TsCl (140 g, 0.73 mol) portion-wise over 1 hour. Stir at -10°C to 0°C for 4 hours.

  • Workup: Pour into ice water. Extract with DCM.[1] Wash with 1N HCl (to remove pyridine) and sat.[1][2] NaHCO₃.

  • Purification: Recrystallization from EtOAc/Hexanes or silica plug.[1][2]

  • Yield: ~185 g (75%) of the Primary Tosylate .

Step 5: Reduction to Methyl & Deprotection

Objective: Reduce the C-OTs bond to C-H and remove the Boc group.[1]

  • Reagents: Superhydride (LiEt₃BH) OR NaBH₄/DMSO; 4M HCl/Dioxane.

  • Reduction: Dissolve tosylate (185 g, 0.5 mol) in dry THF (1 L). Add LiEt₃BH (1M in THF, 1.5 L) at 0°C. Reflux for 2 h.

    • Alternative (Cheaper): NaBH₄ (5 eq) in DMSO at 80°C for 4 h.

  • Workup: Quench with water/NaOH/H₂O₂ (if using borane) or water (if NaBH₄).[1][2] Extract with ether.[1][5] Concentrate to obtain N-Boc-(3S,5S)-5-methylpyrrolidin-3-ol .

  • Deprotection: Dissolve intermediate in 1,4-dioxane (500 mL). Add 4M HCl in dioxane (500 mL). Stir 2 h at RT.[1][5][6]

  • Isolation: Filter the precipitated white solid. Wash with cold ether.[1]

  • Final Yield: ~55 g (80% for step).

In-Process Controls (IPC) & Specifications

StepParameterMethodAcceptance Criteria
1 ConversionTLC/HPLC< 2% Starting Material
2 Inversion Efficiency1H NMR> 95:5 cis:trans ratio (Check coupling constants)
4 RegioselectivityHPLC< 5% Bis-tosylate formation
Final PurityHPLC> 98.0%
Final Enantiomeric ExcessChiral HPLC> 99.0% ee
Final Water ContentKF< 1.0%

Analytical Specification for Final Product:

  • Appearance: White to off-white crystalline solid.[1]

  • 1H NMR (D₂O): δ 4.45 (m, 1H, H-3), 3.80 (m, 1H, H-5), 3.45 (dd, 1H, H-2a), 3.20 (d, 1H, H-2b), 2.35 (m, 1H, H-4a), 1.70 (m, 1H, H-4b), 1.40 (d, 3H, CH₃).[1][2]

  • Mass Spec: [M+H]+ = 102.1 (Free base).[1][2]

Process Flow Diagram

ProcessFlowReactor1Reactor A: Esterification/Protection(L-Hyp + SOCl2 + Boc2O)Reactor2Reactor B: Inversion(MsCl + KOAc @ 100°C)Reactor1->Reactor2Crude Oil TransferReactor3Reactor C: Reduction/Activation(NaBH4 -> TsCl -> Hydride)Reactor2->Reactor3Purified IntermediateFilterFiltration & Washing(HCl Salt Isolation)Reactor3->FilterPrecipitationDryerVacuum Drying(40°C, -0.09 MPa)Filter->DryerWet Cake

Caption: Unit operations flow for the large-scale manufacturing process.

Troubleshooting & Expert Insights

  • Inversion Incompleteness (Step 2): If the displacement with KOAc is sluggish, add a catalytic amount of 18-crown-6 ether or switch solvent to DMSO to accelerate the SN2 reaction.[1] Ensure the reaction temperature is maintained >90°C.

  • Bis-Tosylation (Step 4): If significant bis-tosylate (reaction at secondary OH) is observed, lower the temperature to -20°C and slow the addition rate of TsCl. The steric hindrance of the secondary alcohol on the ring is usually sufficient for >90% selectivity.[1][2]

  • Hydride Safety (Step 5): When using Superhydride (LiEt₃BH), ensure strict anhydrous conditions. For cost-sensitive processes, NaBH₄ in DMSO is a robust alternative but requires careful quenching to avoid DMSO decomposition byproducts.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55299735, this compound. Retrieved from [Link][1][2]

  • MDPI (2015). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Molecules, 20(12). Retrieved from [Link][1][2]

  • ResearchGate. A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Retrieved from [Link]

Strategic Application of Protecting Groups for the Synthesis of (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride is a valuable chiral building block in medicinal chemistry and drug development. Its stereochemically defined structure, featuring a secondary amine and a secondary hydroxyl group, makes it an attractive scaffold for the synthesis of a wide range of biologically active molecules, including potent enzyme inhibitors and receptor modulators.[1][2] The successful incorporation of this motif into complex target molecules, however, necessitates a well-defined and robust protecting group strategy. The differential reactivity of the nucleophilic amine and hydroxyl groups requires their temporary masking to prevent unwanted side reactions and to direct synthetic transformations with high chemo- and regioselectivity.

This comprehensive guide provides detailed application notes and protocols for the strategic protection and deprotection of the amine and hydroxyl functionalities of (3S,5S)-5-Methylpyrrolidin-3-ol. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the selection of appropriate protecting groups, detailed experimental workflows, and the underlying chemical principles that govern these choices.

The Imperative for Orthogonal Protection

In the synthesis of complex molecules, it is often necessary to manipulate one functional group while leaving another intact. This requires the use of "orthogonal" protecting groups, which can be removed under distinct sets of conditions without affecting each other.[3][4][5] For (3S,5S)-5-Methylpyrrolidin-3-ol, an orthogonal strategy allows for the selective functionalization of either the nitrogen or the oxygen atom, providing a powerful tool for convergent and efficient synthetic routes.

The selection of a protecting group strategy is dictated by the overall synthetic plan, including the nature of the subsequent reaction steps and the stability of the protecting groups to various reagents and conditions.[6] A judicious choice at the outset can significantly streamline a synthetic sequence, leading to higher overall yields and purity of the final product.

Protecting the Secondary Amine: Carbamate Strategies

The secondary amine of the pyrrolidine ring is a key site for modification. Its nucleophilicity and basicity necessitate protection in many synthetic transformations. Carbamates are the most widely used protecting groups for amines due to their ease of installation, stability, and well-established deprotection methods.[7]

tert-Butoxycarbonyl (Boc) Protection

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, valued for its stability to a wide range of nucleophilic and basic conditions.[8][9] Its removal is typically achieved under acidic conditions, which cleave the tert-butyl group via a stable carbocation.

Protocol 1: Boc Protection of this compound

  • Rationale: This protocol utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the amine onto the Boc anhydride. Sodium bicarbonate is a mild and effective base for this transformation.

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • To a stirred mixture of sodium bicarbonate (5.0 eq) in water, slowly add this compound (1.0 eq).

    • Add di-tert-butyl dicarbonate (1.5 eq) to the resulting mixture.

    • Stir the reaction mixture overnight at room temperature.

    • Add ethyl acetate to the reaction mixture and stir.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-Boc protected product.[10]

Deprotection of the Boc Group:

The Boc group is readily cleaved with strong acids such as trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM).[8] The mechanism involves protonation of the carbamate followed by the loss of a tert-butyl cation, which is scavenged by the counter-ion or fragments to isobutylene.[8][11]

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Materials:

    • N-Boc-(3S,5S)-5-Methylpyrrolidin-3-ol

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected pyrrolidinol (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting trifluoroacetate salt can be used directly or neutralized with a suitable base.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis.[12][13] It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis, a mild and highly selective method.[12][13]

Protocol 3: Cbz Protection of this compound

  • Rationale: This procedure employs benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, using a base to neutralize both the starting material's hydrochloride salt and the HCl generated during the reaction.

  • Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃) or Triethylamine (NEt₃)

    • Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

  • Procedure:

    • Suspend this compound (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of DCM and water.

    • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Separate the organic layer, wash sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Cbz protected product.

Deprotection of the Cbz Group:

The most common method for Cbz deprotection is catalytic hydrogenolysis, which involves the use of hydrogen gas and a palladium catalyst (e.g., Pd/C).[12][13] This method is exceptionally clean, producing toluene and carbon dioxide as byproducts.

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis

  • Materials:

    • N-Cbz-(3S,5S)-5-Methylpyrrolidin-3-ol

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the N-Cbz protected pyrrolidinol (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

    • Monitor the reaction by TLC until completion (typically 2-6 hours).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and concentrate the filtrate to obtain the deprotected amine.

Protecting the Secondary Hydroxyl Group: Silyl Ethers

The secondary hydroxyl group can be protected as a silyl ether, which offers a wide range of stabilities depending on the steric bulk of the substituents on the silicon atom.[14] Silyl ethers are generally stable to a variety of non-acidic and non-fluoride containing reagents.

tert-Butyldimethylsilyl (TBDMS) Protection

The TBDMS group is a robust and widely used protecting group for alcohols.[14] It is significantly more stable to acidic conditions than the Boc group, making it an excellent choice for orthogonal protection strategies.

Protocol 5: TBDMS Protection of the Hydroxyl Group

  • Rationale: This protocol is best performed on the N-protected pyrrolidinol to avoid competing silylation of the amine. Tert-butyldimethylsilyl chloride (TBDMS-Cl) is used in the presence of a base like imidazole, which acts as a catalyst and acid scavenger.

  • Materials:

    • N-Protected-(3S,5S)-5-Methylpyrrolidin-3-ol (e.g., N-Boc or N-Cbz derivative)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-protected pyrrolidinol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.

    • Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Deprotection of the TBDMS Group:

TBDMS ethers are most commonly cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), in a polar aprotic solvent like tetrahydrofuran (THF).[15] This high affinity of fluoride for silicon drives the reaction to completion.

Protocol 6: TBDMS Deprotection using Tetrabutylammonium Fluoride (TBAF)

  • Materials:

    • O-TBDMS protected pyrrolidinol derivative

    • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the O-TBDMS protected compound (1.0 eq) in THF.

    • Add the TBAF solution (1.1-1.5 eq) dropwise at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify by flash chromatography if necessary.

Data Presentation: Summary of Protecting Group Strategies

Protecting GroupTarget FunctionalityProtection ReagentsDeprotection ConditionsOrthogonality
Boc Secondary AmineBoc₂O, NaHCO₃, H₂O/EtOAcTFA/DCM or HCl/DioxaneStable to hydrogenolysis and fluoride
Cbz Secondary AmineCbz-Cl, Na₂CO₃, DCM/H₂OH₂, Pd/C, MeOHStable to acidic conditions and fluoride
TBDMS Secondary HydroxylTBDMS-Cl, Imidazole, DMFTBAF, THFStable to hydrogenolysis and mild base

Experimental Workflows and Logical Relationships

The choice of a protecting group strategy is a critical decision in the synthetic planning process. The following diagram illustrates a decision-making workflow for the protection of (3S,5S)-5-Methylpyrrolidin-3-ol.

G start Start with (3S,5S)-5-Methylpyrrolidin-3-ol HCl amine_first Need to modify the amine first? start->amine_first hydroxyl_first Need to modify the hydroxyl first? start->hydroxyl_first protect_hydroxyl Protect Hydroxyl (e.g., TBDMS) amine_first->protect_hydroxyl Yes protect_amine Protect Amine (e.g., Boc or Cbz) hydroxyl_first->protect_amine Yes protect_hydroxyl->protect_amine modify_amine Modify Amine protect_hydroxyl->modify_amine protect_amine->protect_hydroxyl modify_hydroxyl Modify Hydroxyl protect_amine->modify_hydroxyl deprotect_amine Deprotect Amine final_product Final Product deprotect_amine->final_product deprotect_hydroxyl Deprotect Hydroxyl deprotect_hydroxyl->final_product modify_amine->deprotect_hydroxyl modify_hydroxyl->deprotect_amine

Caption: Decision workflow for protecting group strategy.

Conclusion

The successful synthesis of complex molecules derived from this compound is highly dependent on the strategic use of protecting groups. By understanding the principles of orthogonal protection and employing robust and well-characterized protocols for the installation and removal of groups like Boc, Cbz, and TBDMS, researchers can efficiently navigate multi-step synthetic sequences. The detailed protocols and strategic guidance provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the synthesis of novel and impactful chemical entities.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 2, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved February 2, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved February 2, 2026, from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 2, 2026, from [Link]

  • Vass, E., et al. (2013). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Amino Acids, 44(4), 1145-1151. [Link]

  • ResearchGate. (n.d.). Deprotection of N-benzoylpyrrolidines. Retrieved February 2, 2026, from [Link]

  • Cabral, N. L. D., et al. (2008). Protecting groups transfer: unusual method of removal of tr and tbdms groups by transetherification. Nucleosides, Nucleotides & Nucleic Acids, 27(8), 931-948. [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved February 2, 2026, from [Link]

  • PubMed. (2005). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. Chemical Communications, (39), 4949-4951. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 2, 2026, from [Link]

  • The Organic Chemistry Tutor. (n.d.). TBS Protection - Common Conditions. Retrieved February 2, 2026, from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved February 2, 2026, from [Link]

  • American Chemical Society. (2022). Total Synthesis of Chrysosporazines B and C. Organic Letters, 24(4), 958-962. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved February 2, 2026, from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2013). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 10(10), 738-741. [Link]

  • PubChem. (n.d.). (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (2021). SUPPORTING INFORMATION. Retrieved February 2, 2026, from [Link]

Sources

Application and Protocol Guide: (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride in Asymmetric Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Chiral Pyrrolidines in Complex Molecule Synthesis

The synthesis of enantiomerically pure complex molecules is a cornerstone of modern drug discovery and development. Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to building molecular diversity.[1] When combined with asymmetric organocatalysis, MCRs become a powerful tool for generating stereochemically rich scaffolds from simple precursors.[2]

At the heart of many asymmetric MCRs are chiral pyrrolidine-based organocatalysts.[3] These catalysts, often derived from natural amino acids like proline, are prized for their ability to induce high levels of stereocontrol in a variety of transformations.[3] (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride is a valuable chiral building block that can be employed in the synthesis of such catalysts or used directly to influence the stereochemical outcome of a reaction.[4] Its rigid five-membered ring structure, coupled with the defined stereochemistry at the C3 and C5 positions, provides a well-defined chiral environment to direct the formation of new stereocenters.

This application note will provide a detailed overview of the utility of this compound in the context of asymmetric MCRs, with a focus on the synthesis of highly functionalized pyrrolidine derivatives. We will delve into the mechanistic underpinnings of its catalytic role and provide a detailed, exemplary protocol for its application.

Mechanistic Insight: The Role of (3S,5S)-5-Methylpyrrolidin-3-ol in Organocatalysis

The catalytic activity of chiral secondary amines like (3S,5S)-5-Methylpyrrolidin-3-ol in MCRs typically proceeds through the formation of key reactive intermediates: enamines or iminium ions. This activation mode is central to a vast number of organocatalytic transformations.

In a typical scenario involving an aldehyde or ketone, the secondary amine of the pyrrolidine catalyst reacts to form a nucleophilic enamine. This enamine then attacks an electrophilic component in the reaction mixture. The stereochemistry of the pyrrolidine catalyst dictates the facial selectivity of this attack, leading to the formation of a new stereocenter with a high degree of enantiomeric excess.

Alternatively, the catalyst can react with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO of the unsaturated system, activating it for nucleophilic attack. Again, the steric hindrance and electronic properties of the chiral catalyst control the trajectory of the incoming nucleophile, ensuring a stereoselective outcome.

The hydroxyl group at the C3 position and the methyl group at the C5 position of (3S,5S)-5-Methylpyrrolidin-3-ol play a crucial role in establishing the precise chiral environment necessary for high stereoselectivity. The hydroxyl group can participate in hydrogen bonding interactions with substrates, further organizing the transition state assembly and enhancing stereochemical communication.

Application Spotlight: Asymmetric Synthesis of Highly Functionalized Pyrrolidines via a [C+NC+CC] Coupling MCR

A powerful application of chiral pyrrolidine catalysis is the asymmetric multi-component [C+NC+CC] coupling of aldehydes, dialkyl 2-aminomalonates, and α,β-unsaturated aldehydes. This reaction provides rapid access to densely functionalized pyrrolidine rings, which are prevalent motifs in pharmaceuticals and natural products.[2]

Reaction Scheme:

MCR_Scheme

Catalytic Cycle:

The reaction is believed to proceed through a cascade mechanism initiated by the formation of an enamine from the aldehyde and the pyrrolidine catalyst. This is followed by a Michael addition to the α,β-unsaturated aldehyde, and subsequent intramolecular cyclization and hydrolysis to regenerate the catalyst and yield the final product.

Catalytic_Cycle

Experimental Protocol: Asymmetric Synthesis of a Functionalized Pyrrolidine

This protocol provides a general procedure for the organocatalytic asymmetric multi-component synthesis of a highly functionalized pyrrolidine derivative using this compound as a pre-catalyst. The hydrochloride salt is typically neutralized in situ or prior to the reaction to generate the active secondary amine catalyst.

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • Dialkyl 2-aminomalonate (e.g., diethyl 2-aminomalonate)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Catalyst Activation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.02 mmol, 10 mol%). Add anhydrous DCM (1 mL) and triethylamine (0.02 mmol, 1.0 eq. relative to the catalyst) and stir the mixture at room temperature for 30 minutes. The triethylamine serves to neutralize the hydrochloride, liberating the free secondary amine catalyst.

  • Reaction Setup: To the catalyst solution, add the aldehyde (0.2 mmol, 1.0 eq.), followed by the dialkyl 2-aminomalonate (0.22 mmol, 1.1 eq.). Stir the mixture for 10 minutes at room temperature.

  • Addition of the Third Component: Add the α,β-unsaturated aldehyde (0.24 mmol, 1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL). Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired highly functionalized pyrrolidine derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents the potential oxidation of the aldehyde starting materials and intermediates.

  • Anhydrous Solvent: The presence of water can interfere with the formation of the enamine and iminium ion intermediates, leading to lower yields and stereoselectivities.

  • Stoichiometry: A slight excess of the aminomalonate and the unsaturated aldehyde is often used to ensure complete consumption of the limiting aldehyde.

  • Catalyst Loading: 10 mol% is a typical catalyst loading for organocatalytic reactions, balancing reaction rate with cost-effectiveness. The optimal loading may need to be determined empirically.

  • Temperature: Room temperature is often sufficient for these reactions. Lowering the temperature may improve stereoselectivity at the cost of a longer reaction time.

Expected Results and Data Presentation

The use of (3S,5S)-5-Methylpyrrolidin-3-ol as a catalyst in this type of MCR is expected to yield the corresponding functionalized pyrrolidine with good to excellent diastereoselectivity and high enantioselectivity. The specific outcomes will depend on the nature of the substrates used. Below is a table of representative data that could be expected for a range of substrates.

EntryAldehyde (R¹)α,β-Unsaturated Aldehyde (R²)Time (h)Yield (%)d.r.ee (%)
1IsobutyraldehydeCinnamaldehyde2485>20:195
2PropanalCrotonaldehyde208215:192
3Cyclohexanecarboxaldehyde2-Hexenal3678>20:197
4BenzaldehydeAcrolein247510:188

Note: The data presented in this table is illustrative and based on typical results obtained with similar chiral pyrrolidine catalysts in the literature. Actual results may vary.

Conclusion and Future Outlook

This compound is a valuable and versatile chiral building block with significant potential for application in asymmetric multi-component reactions. Its well-defined stereochemistry and the presence of a hydroxyl group for potential hydrogen bonding interactions make it an attractive candidate for the development of novel organocatalysts and for direct use in stereoselective transformations. The exemplary protocol provided herein for the synthesis of highly functionalized pyrrolidines serves as a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. Future work in this area could involve the derivatization of the hydroxyl group to fine-tune the steric and electronic properties of the catalyst, potentially leading to even higher levels of stereocontrol in a wider range of MCRs. The continued development of efficient and selective MCRs is crucial for the advancement of medicinal chemistry and drug discovery, and chiral pyrrolidines like (3S,5S)-5-Methylpyrrolidin-3-ol will undoubtedly play a significant role in this progress.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • Cioc, R. C., et al. (2014). Multicomponent Reactions: Advanced Tools for Sustainable Organic Synthesis. Green Chemistry, 16(6), 2958-2975. Available at: [Link]

  • Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. Available at: [Link]

  • MDPI. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Available at: [Link]

  • NIH National Library of Medicine. (2014). Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. Available at: [Link]

  • NIH National Library of Medicine. (2009). Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. Available at: [Link]

  • NIH National Library of Medicine. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Available at: [Link]

  • Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Available at: [Link]

  • ACS Publications. (2000). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 100(9), 3355-3390. Available at: [Link]

  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]

  • ResearchGate. (2017). Synthesis of chiral pyrrolidine-fused spirooxindoles via organocatalytic [3 + 2] 1,3-dipolar cycloaddition of azomethine ylides with maleimides. Available at: [Link]

  • ChemRxiv. (2020). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. Available at: [Link]

  • NIH National Library of Medicine. (2009). Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. Available at: [Link]

  • University of Southampton ePrints. (2007). Organocatalytic asymmetric multi-component [C+NC+CC] synthesis of highly functionalized pyrrolidine derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2012). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Society Reviews, 41(9), 3127-3161. Available at: [Link]

  • NIH National Library of Medicine. (2019). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Available at: [Link]

  • MDPI. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Available at: [Link]

  • ResearchGate. (2020). Organocatalytic Synthesis of Chiral Spirooxindoles with Quaternary Stereogenic Centers. Available at: [Link]

  • NIH National Library of Medicine. (2014). Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Available at: [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13383-13459. Available at: [Link]

  • ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9275-9285. Available at: [Link]

  • NIH National Library of Medicine. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing reaction temperatures when using this versatile chiral organocatalyst. Our goal is to equip you with the scientific understanding and practical steps necessary to maximize your reaction's yield and stereoselectivity.

Introduction to Temperature Optimization

In asymmetric organocatalysis, temperature is a critical parameter that directly influences reaction kinetics and thermodynamics. For reactions catalyzed by this compound, which typically proceed through an enamine intermediate, temperature modulation is a powerful tool to control enantioselectivity and diastereoselectivity. Generally, a decrease in reaction temperature leads to a more ordered transition state, which often enhances stereochemical induction. However, this is frequently accompanied by a decrease in the reaction rate. Finding the optimal temperature is therefore a balancing act between achieving high stereoselectivity and maintaining a practical reaction time.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of reaction temperature.

Low Enantioselectivity (ee)

Problem: The desired product is obtained with a low enantiomeric excess.

Potential Causes and Solutions:

  • Reaction Temperature is Too High: At elevated temperatures, the energy difference between the diastereomeric transition states that lead to the two enantiomers is smaller, resulting in lower enantioselectivity.

    • Solution: Systematically decrease the reaction temperature. A good starting point is to run the reaction at room temperature (approx. 20-25°C), 0°C, and -20°C. In some cases, temperatures as low as -35°C may be necessary to achieve high ee.[1]

  • Kinetic vs. Thermodynamic Control: In some reactions, a higher temperature might favor the thermodynamically more stable, but less enantiomerically pure, product.[2][3]

    • Solution: Perform a temperature screening study to determine the kinetic and thermodynamic regimes of your reaction. Lower temperatures will favor the kinetically controlled product, which is often the one with higher enantioselectivity.

Poor Reaction Yield

Problem: The reaction proceeds with low conversion to the desired product.

Potential Causes and Solutions:

  • Reaction Temperature is Too Low: While lower temperatures can improve enantioselectivity, they also slow down the reaction rate. If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe.

    • Solution: If you observe low yield at a reduced temperature where you achieve good ee, consider significantly extending the reaction time. Alternatively, incrementally increase the temperature (e.g., from -20°C to -10°C or 0°C) to find a compromise between yield and enantioselectivity.[4][5]

  • Catalyst Degradation: Although this compound is a relatively stable compound, prolonged exposure to high temperatures (e.g., >40-60°C) can lead to degradation.

    • Solution: Avoid unnecessarily high reaction temperatures. If elevated temperatures are required for your transformation, consider a higher catalyst loading or a slow addition of the catalyst over the course of the reaction.

Inconsistent Results Between Batches

Problem: Reproducibility of yield and enantioselectivity is poor from one experiment to the next.

Potential Causes and Solutions:

  • Precise Temperature Control is Lacking: Small fluctuations in temperature, especially at very low temperatures, can have a significant impact on the reaction outcome.

    • Solution: Use a reliable cooling bath (e.g., a cryostat) to maintain a constant temperature throughout the reaction. Ensure the reaction vessel is well-insulated.

  • Variability in Reagent Addition: The rate of addition of reactants can influence the local reaction temperature, especially for exothermic reactions.

    • Solution: Add reagents slowly and at a controlled rate, particularly when the reaction is cooled to a low temperature. Pre-cooling solutions of the reactants before addition can also help maintain a stable reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for a new reaction with this compound?

A: A good starting point for a new reaction is 0°C. This temperature often provides a good balance between reaction rate and enantioselectivity. Based on the initial results, you can then decide to either decrease the temperature to improve enantioselectivity or increase it to improve the reaction rate and yield.[4][5]

Q2: How does temperature affect the stability of the this compound catalyst?

A: The catalyst is generally stable under typical reaction conditions. However, it is recommended to store it in a cool, dry place. Under thermal stress (40–60°C), the compound may undergo degradation. For reactions requiring elevated temperatures, it is advisable to perform a preliminary study to assess the catalyst's stability under your specific conditions.

Q3: Can a change in temperature reverse the enantioselectivity of the reaction?

A: While uncommon, temperature-induced reversal of enantioselectivity has been observed in some asymmetric catalytic systems. This phenomenon is often attributed to a change in the reaction mechanism or the involvement of different catalyst aggregates at different temperatures. If you observe such an effect, it warrants a more detailed mechanistic investigation.

Q4: What is the relationship between temperature, reaction time, and catalyst loading?

A: These three parameters are interconnected. At lower temperatures, a longer reaction time and/or a higher catalyst loading may be required to achieve a good yield. Conversely, at higher temperatures, you may be able to use a lower catalyst loading and shorter reaction times, but potentially at the cost of reduced enantioselectivity. Optimization of all three parameters is often necessary to develop an efficient and selective process.

Experimental Protocols

Protocol for Temperature Optimization Study

This protocol outlines a systematic approach to optimizing the reaction temperature for an asymmetric aldol reaction.

  • Initial Reaction Setup: In parallel reaction vessels, combine the aldehyde (1.0 equiv.), ketone (5.0 equiv.), and this compound (10 mol%) in the chosen solvent.

  • Temperature Screening: Place each reaction vessel in a cooling bath set to a different temperature (e.g., 25°C, 0°C, -10°C, -20°C, -30°C).

  • Reaction Monitoring: Stir the reactions at their respective temperatures and monitor the progress by TLC or HPLC at regular intervals (e.g., every 2 hours).

  • Work-up and Analysis: Once the reactions have reached completion (or after a set time, e.g., 24 hours), quench the reactions and perform a standard work-up. Analyze the crude product by ¹H NMR to determine the conversion and diastereomeric ratio, and by chiral HPLC to determine the enantiomeric excess.

  • Data Evaluation: Compare the results from the different temperatures to identify the optimal balance between yield, diastereoselectivity, and enantioselectivity.

Data Presentation

The results of a temperature optimization study can be effectively summarized in a table:

EntryTemperature (°C)Time (h)Conversion (%)dr (anti:syn)ee (%) of major diastereomer
1256>9585:1588
2012>9592:895
3-20248095:598
4-35486597:3>99

This is example data and will vary depending on the specific reaction.

Visualization of Workflow

Diagram of Temperature Optimization Workflow

Temperature_Optimization_Workflow cluster_setup Reaction Setup cluster_screening Temperature Screening cluster_analysis Analysis cluster_evaluation Evaluation Setup Prepare parallel reactions (Aldehyde, Ketone, Catalyst, Solvent) T1 25°C Setup->T1 T2 0°C Setup->T2 T3 -20°C Setup->T3 T4 -35°C Setup->T4 Monitor Monitor reaction progress (TLC/HPLC) T1->Monitor T2->Monitor T3->Monitor T4->Monitor Workup Quench and Work-up Monitor->Workup Analyze Analyze product (NMR for conversion/dr, Chiral HPLC for ee) Workup->Analyze Evaluate Evaluate Data Analyze->Evaluate Optimal Identify Optimal Temperature Evaluate->Optimal

Caption: Workflow for systematic temperature optimization.

References

Sources

Preventing racemization of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride Derivatives >

A Senior Application Scientist's Guide to Preventing Racemization

Welcome to the technical support center for this compound and its derivatives. This valuable chiral building block is instrumental in the synthesis of various pharmaceuticals, particularly enzyme inhibitors and molecules targeting the central nervous system.[1] Its defined stereochemistry, with two chiral centers, is crucial for achieving high selectivity in the construction of complex molecules.[1] However, maintaining the stereochemical integrity of these compounds can be a significant challenge.

This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot the issue of racemization. Here, you will find in-depth explanations of the underlying mechanisms, practical preventative measures, and detailed protocols to ensure your experiments yield enantiomerically pure products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for my (3S,5S)-5-Methylpyrrolidin-3-ol derivative?

A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, known as a racemate.[2] For a chiral molecule like (3S,5S)-5-Methylpyrrolidin-3-ol, which has a specific three-dimensional arrangement of atoms, its biological activity is often dependent on this precise stereochemistry. The other enantiomer might be inactive or, in some cases, cause undesirable side effects. Therefore, preventing racemization is critical to ensure the efficacy and safety of the final pharmaceutical product.

Q2: I'm observing a loss of optical activity in my product. What are the most likely causes?

A2: A loss of optical activity is a strong indicator of racemization. The most common culprits are harsh reaction conditions. Key factors that can induce racemization include:

  • pH: Both strongly acidic and strongly basic conditions can promote racemization. For amines, basic conditions can be particularly effective at causing racemization if there is an acidic proton at the chiral center.[3]

  • Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for chiral inversion, leading to faster racemization.[4][5]

  • Solvent: The polarity of the solvent can influence the stability of intermediates involved in the racemization pathway.[6][7]

Q3: Can the hydrochloride salt form of my pyrrolidine derivative help prevent racemization?

A3: Yes, to an extent. The hydrochloride salt protonates the nitrogen atom of the pyrrolidine ring. This protonation makes the nitrogen lone pair unavailable to participate in reactions and can help stabilize the chiral center. However, it is not a foolproof method, and racemization can still occur under certain conditions, especially if the chiral center is susceptible to other racemization mechanisms.

Q4: How can I accurately measure the enantiomeric excess (ee) of my compound?

A4: The most reliable and widely used technique for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) .[8][9][10] This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for accurate quantification. Other techniques include:

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers.[11][12]

  • Optical Rotation: While a polarimeter can indicate the presence of a chiral substance, it is less accurate for determining the precise enantiomeric excess compared to chromatographic methods.[2]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section provides a structured approach to identifying and resolving racemization problems during your experiments.

Problem 1: Significant loss of enantiomeric excess after a reaction.

Initial Assessment:

  • Confirm the initial ee: Always verify the enantiomeric purity of your starting material, this compound, before proceeding with the reaction.

  • Analyze a crude sample: Check the ee of a sample taken directly from the reaction mixture before any workup or purification steps. This will help you pinpoint whether the racemization is occurring during the reaction itself or during subsequent processing.

Troubleshooting Workflow:

A troubleshooting workflow for racemization issues.

Possible Causes & Solutions:

  • Cause: High Reaction Temperature. Many reactions are accelerated at higher temperatures, but this also increases the rate of racemization.[4]

    • Solution: If possible, run the reaction at a lower temperature for a longer period. Even a 10°C reduction can significantly impact the rate of racemization.

  • Cause: Inappropriate Base or Acid. Strong bases can deprotonate the proton adjacent to a chiral center, leading to a planar intermediate that can be protonated from either side, resulting in racemization.[3] Similarly, strong acids can catalyze racemization through the formation of carbocation intermediates.[13][14]

    • Solution:

      • If a base is required, opt for a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) instead of stronger bases like sodium hydroxide or potassium carbonate.

      • If acidic conditions are necessary, use the mildest acid that can effectively catalyze the reaction.

  • Cause: Unfavorable Solvent. The solvent can influence the stability of intermediates in the racemization pathway. Polar aprotic solvents might stabilize charged intermediates that facilitate racemization.

    • Solution: Experiment with a range of solvents. Less polar solvents may sometimes suppress racemization pathways that proceed through polar intermediates.[7]

Problem 2: Gradual loss of enantiomeric purity during storage.
  • Cause: Instability of the free base. The free base form of the pyrrolidinol derivative may be less stable than its salt form.

    • Solution: Store the compound as its hydrochloride salt.[15] If the free base is required for a subsequent step, generate it immediately before use.

  • Cause: Exposure to light or air. Some compounds can undergo photoracemization or oxidation-promoted racemization.[7]

    • Solution: Store the compound in an amber vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.

Understanding the Mechanism of Racemization

The racemization of (3S,5S)-5-Methylpyrrolidin-3-ol derivatives can occur through several pathways, primarily involving the chiral centers at C3 and C5.

G cluster_0 Racemization at C3 (bearing the -OH group) cluster_1 Racemization at C5 (bearing the -CH3 group) C3_Start (3S,5S)-5-Methylpyrrolidin-3-ol C3_Intermediate Planar Carbocation/Enolate Intermediate C3_Start->C3_Intermediate Acid/Base Catalysis C3_End Mixture of (3S,5S) and (3R,5S) enantiomers C3_Intermediate->C3_End Non-stereospecific attack C5_Start (3S,5S)-5-Methylpyrrolidin-3-ol C5_Intermediate Imine/Enamine Intermediate C5_Start->C5_Intermediate Oxidation/Deprotonation C5_End Mixture of (3S,5S) and (3S,5R) diastereomers C5_Intermediate->C5_End Tautomerization & Reduction/Protonation

Potential racemization pathways for (3S,5S)-5-Methylpyrrolidin-3-ol.

Racemization at the C3 Position (Alcohol Center):

This is often catalyzed by acids or bases.

  • Acid-catalyzed: Protonation of the hydroxyl group followed by the loss of water can lead to a planar carbocation intermediate. Subsequent nucleophilic attack by water can occur from either face, leading to a racemic mixture.[14]

  • Base-catalyzed: While less common for simple alcohols, if there are adjacent activating groups, a base could facilitate the formation of an enolate-like intermediate.

Racemization at the C5 Position (Amine Center):

This typically involves the formation of an achiral imine or enamine intermediate.

  • Mechanism: This can occur via an oxidation-reduction sequence or through deprotonation-reprotonation at the C5 position. The formation of a double bond between C5 and the nitrogen atom or between C5 and C4 would lead to a loss of stereochemistry at C5.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization During an N-Alkylation Reaction

This protocol provides a starting point for reacting the nitrogen of the pyrrolidine ring while preserving stereochemical integrity.

  • Preparation of the Free Base (In Situ):

    • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

    • Add one equivalent of a mild, non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • Stir the mixture at room temperature for 30 minutes.

  • Alkylation Reaction:

    • Cool the reaction mixture to 0°C.

    • Slowly add the alkylating agent (e.g., an alkyl halide or tosylate).

    • Allow the reaction to proceed at 0°C or room temperature, monitoring its progress by TLC or LC-MS. Avoid heating unless absolutely necessary.

  • Workup:

    • Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate (a mild base).

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure at a low temperature.

  • Analysis:

    • Immediately analyze the enantiomeric excess of the crude product using a validated chiral HPLC method.

Protocol 2: Chiral HPLC Method Development for Monitoring Enantiomeric Excess

Developing a robust analytical method is crucial for tracking and preventing racemization.

  • Column Selection:

    • Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often a good starting point for separating chiral amines and alcohols.[8][16]

  • Initial Screening of Mobile Phases:

    • Normal Phase: A mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point. A small amount of an amine additive (e.g., diethylamine) may be needed to improve peak shape for basic analytes.

    • Reversed Phase: A mixture of water or buffer with acetonitrile or methanol.

  • Method Optimization:

    • Adjust the ratio of the strong to weak solvent in the mobile phase to optimize retention time and resolution.

    • Vary the alcohol modifier in normal phase chromatography (e.g., switch from isopropanol to ethanol) to alter selectivity.

    • Optimize the column temperature. Lower temperatures sometimes improve resolution but increase analysis time.

Table 1: Impact of Reaction Conditions on Enantiomeric Excess

ParameterCondition A (Harsh)Condition B (Mild)Expected Outcome for ee
Base Potassium CarbonateDiisopropylethylamine (DIPEA)Higher ee with Condition B
Temperature 60°CRoom Temperature (20-25°C)Higher ee with Condition B
Solvent Dimethylformamide (DMF)Dichloromethane (DCM)Potentially higher ee with Condition B

References

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC - NIH. (2021). Available at: [Link]

  • Racemization and intramolecular nucleophilic substitution reactions of ibutilide - PubMed. (n.d.). Available at: [Link]

  • Investigation of racemisation of the enantiomers of glitazone drug compounds at different pH using chiral HPLC and chiral CE | Request PDF. (2025). Available at: [Link]

  • This compound - MySkinRecipes. (n.d.). Available at: [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry. (2021). Available at: [Link]

  • The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations - PMC - NIH. (n.d.). Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • 5.8: Optical Activity, Racemic Mixtures, and Separation of Chiral Compounds - Chemistry LibreTexts. (2021). Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023). Available at: [Link]

  • Chiral inversion - Wikipedia. (n.d.). Available at: [Link]

  • Chiral resolution - Wikipedia. (n.d.). Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Available at: [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au. (n.d.). Available at: [Link]

  • Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene - PubMed. (2014). Available at: [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles | Crystal Growth & Design. (2019). Available at: [Link]

  • CHIRAL Handbook - BGB Analytik. (n.d.). Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025). Available at: [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - PMC - PubMed Central. (n.d.). Available at: [Link]

  • (PDF) Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. (n.d.). Available at: [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. (2024). Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (n.d.). Available at: [Link]

  • Chiral analysis - Wikipedia. (n.d.). Available at: [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025). Available at: [Link]

  • The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations - RSC Publishing. (2021). Available at: [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Photochemical synthesis of enantiomerically pure azetidin-3-ols. (2025). Available at: [Link]

  • Chirality amplification step of temperature cycle-induced deracemization - RSC Publishing. (n.d.). Available at: [Link]

  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between - Preprints.org. (2023). Available at: [Link]

  • Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. (2025). Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Available at: [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3) - eScholarship.org. (2023). Available at: [Link]

  • Synthesis of Enantiomerically Pure Stereomers of Rosaprostol - PubMed. (2015). Available at: [Link]

  • Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors - PubMed. (n.d.). Available at: [Link]

  • Semi-continuous temperature cycle-induced deracemization using an axially chiral naphthamide - ChemRxiv. (n.d.). Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). Available at: [Link]

Sources

Technical Support Center: Work-up Procedures for (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling reactions involving (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride (CAS RN: 1107658-77-4). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the specific challenges associated with the work-up of this versatile chiral building block.[1][2]

Understanding the Molecule: Key Physicochemical Properties

Before delving into work-up procedures, it's crucial to understand the properties of (3S,5S)-5-Methylpyrrolidin-3-ol. It is an amino alcohol, and as the hydrochloride salt, it possesses high polarity and aqueous solubility. The key to a successful work-up lies in modulating its solubility by adjusting the pH to isolate it as the free base.

PropertyValue/DescriptionSignificance for Work-up
Molecular Formula C₅H₁₂ClNOIndicates the presence of nitrogen, oxygen, and a chloride counter-ion.[1][3]
Molecular Weight 137.61 g/mol Used for all stoichiometric calculations.[1][3]
Form Hydrochloride SaltEnhances stability and aqueous solubility.[1] The work-up will require neutralization to generate the organic-soluble free base.
pKa (Estimated) ~9-10 (for the secondary amine)Critical for determining the pH required to deprotonate the ammonium salt to the free amine, enabling extraction into organic solvents.
Solubility HCl Salt: Soluble in water, methanol; sparingly soluble in other polar organic solvents; insoluble in non-polar solvents.[1]Free Base: Expected to be soluble in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform.

Troubleshooting Guide: Common Work-up Issues

This section addresses specific problems that may arise during the work-up of reactions involving (3S,5S)-5-Methylpyrrolidin-3-ol and its derivatives.

Issue 1: Low or No Recovery of Product in the Organic Layer After Basification and Extraction.

Question: I've run a reaction with this compound. After diluting with water and ethyl acetate, I adjusted the pH to 10 with 2M NaOH. However, after separating the layers, my product is not in the organic phase. What went wrong?

Answer: This is a common issue stemming from insufficient basification or improper solvent choice.

Causality & Solution Workflow:

  • Inadequate pH Adjustment: The most likely cause is that the bulk aqueous phase reached a pH of 10, but localized areas or the amine itself were not fully deprotonated. The hydrochloride salt is highly water-soluble and will remain in the aqueous layer until it is converted to its free base form.

    • Actionable Advice:

      • Ensure thorough mixing during basification.

      • Add the base slowly and monitor the pH carefully. For robust deprotonation, aim for a pH of 11-12.

      • After initial separation, re-check the pH of the aqueous layer. If it has dropped, add more base and re-extract.

  • "Salting Out" Effect: Amino alcohols can be stubbornly soluble in water, even as a free base. The presence of salts (like NaCl formed during neutralization) can increase the polarity of the aqueous layer and help "push" the organic compound into the organic phase.

    • Actionable Advice: After basification, add saturated aqueous sodium chloride (brine) to the aqueous layer.[4] This significantly reduces the solubility of organic compounds in the aqueous phase.

  • Improper Solvent Choice: While ethyl acetate is a good starting point, highly polar amino alcohols may require a more effective extraction solvent.

    • Actionable Advice: If recovery is still low after pH adjustment and salting out, perform subsequent extractions with a more polar solvent system. A mixture of chloroform and isopropanol (e.g., 3:1) can be highly effective at extracting polar, water-soluble organic molecules.[5] Dichloromethane (DCM) is also a common alternative.

Issue 2: A Persistent Emulsion Forms at the Aqueous/Organic Interface.

Question: During my extractive work-up, a thick, stable emulsion formed between the aqueous and organic layers that won't separate, even after waiting. How can I break this emulsion?

Answer: Emulsion formation is frequent when working with amines and basic aqueous solutions, often due to surfactant-like properties of partially protonated species or fine particulates.

Troubleshooting Steps:

  • Add Brine: The first and simplest approach is to add a significant volume of saturated brine. The increased ionic strength of the aqueous phase often disrupts the emulsion.[4]

  • Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.

  • Filtration: If particulates are suspected, filter the entire mixture through a pad of Celite® (diatomaceous earth). This can break the emulsion by removing the solid matter that stabilizes it.

  • Change the Solvent: Adding a small amount of a different solvent can alter the interfacial tension. For an EtOAc/water emulsion, adding some DCM or THF can sometimes help.

  • Centrifugation: If available, centrifuging the mixture is a highly effective, albeit less scalable, method for physically forcing the layers to separate.

Issue 3: The Final Product is Contaminated with Inorganic Salts.

Question: After evaporating my organic extracts, the resulting solid product is a sticky mess, and NMR analysis shows significant inorganic salt contamination. How do I remove these salts?

Answer: This indicates that some of the aqueous phase, containing dissolved salts, was carried over into the organic extracts.

Prevention and Remediation:

  • Brine Wash: Always perform a final wash of the combined organic extracts with brine.[4] This helps to remove the bulk of dissolved water and some water-soluble impurities.

  • Proper Drying: Ensure the organic layer is thoroughly dried before evaporation. Use a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Allow sufficient time for the drying agent to work (at least 15-30 minutes with occasional swirling).[4]

  • Post-Extraction Filtration: After drying, filter the organic solution to remove the drying agent. If the product is highly polar, it might adhere to MgSO₄, so Na₂SO₄ is often a safer choice.

  • Salt Removal from the Crude Product:

    • Dissolve the crude product in a minimal amount of a solvent that solubilizes the organic compound but not the inorganic salt (e.g., DCM or acetone).

    • Filter the solution to remove the insoluble salt.

    • Evaporate the filtrate to recover the purified product. This process is essentially a crude recrystallization/precipitation.

Frequently Asked Questions (FAQs)

Q1: Do I need to use the hydrochloride salt directly in my reaction, or should I free-base it first?

A1: This depends entirely on your reaction conditions.

  • Using the HCl Salt Directly: This is common in reactions where an excess of a non-nucleophilic base (like triethylamine or DIPEA) is used to liberate the free amine in situ. This is convenient as it avoids a separate free-basing step.

  • Pre-Free-Basing: If your reaction is sensitive to chloride ions or the presence of a trialkylammonium hydrochloride salt byproduct, you should perform a preparatory free-basing work-up. To do this, dissolve the HCl salt in water, basify to pH 11-12 with NaOH or K₂CO₃, extract the free base into an organic solvent (like DCM), dry the organic layer, and evaporate to obtain the free amine, which can then be used in your reaction.

Q2: How do I properly neutralize the reaction to isolate the free base of (3S,5S)-5-Methylpyrrolidin-3-ol?

A2: A robust acid-base extraction is key. The general protocol is as follows:

G cluster_start Start: Reaction Mixture cluster_workup Aqueous Work-up cluster_purification Purification of Organic Phase cluster_end Result start Crude Reaction Mixture (contains product as HCl salt) dilute Dilute with Water & Organic Solvent (e.g., EtOAc/DCM) start->dilute Step 1 basify Adjust to pH 11-12 (e.g., 2M NaOH, K₂CO₃) Ensure thorough mixing. dilute->basify Step 2: Critical for Liberation separate Transfer to Separatory Funnel Separate Layers basify->separate Step 3 extract Extract Aqueous Layer 2-3x with Organic Solvent separate->extract Step 4: Maximize Recovery combine Combine Organic Extracts extract->combine wash Wash with Brine (Saturated NaCl) combine->wash Removes water & impurities dry Dry over Anhydrous Na₂SO₄ or MgSO₄ wash->dry Removes residual water filter Filter to Remove Drying Agent dry->filter evaporate Concentrate in vacuo filter->evaporate end_node Crude Free Base Product evaporate->end_node

Q3: My product, an N-substituted derivative of (3S,5S)-5-Methylpyrrolidin-3-ol, is also highly polar. Are there alternatives to liquid-liquid extraction?

A3: Yes. For highly polar products that are difficult to extract, consider these alternatives:

  • Solid Phase Extraction (SPE): SPE can be an excellent method for purification.[6] You can use a reverse-phase cartridge (like C18) where the polar product might elute early with a polar mobile phase, leaving less polar impurities behind. Alternatively, an ion-exchange resin could be used to capture the amine, which is then eluted by changing the pH or ionic strength of the eluent.

  • Precipitation/Crystallization: If your desired product is a solid, you may be able to induce precipitation or crystallization directly from the reaction mixture or after a partial work-up. For instance, after neutralization, it might be possible to crystallize the free base product by adding a suitable anti-solvent. Alternatively, you can re-form a different salt (e.g., an oxalate or tartrate salt) that may have lower solubility and precipitate cleanly.[7]

Q4: How can I remove residual HCl from my final product if an acidic wash was not used?

A4: If you suspect residual HCl or hydrochloride salt in your final product after an incomplete basic wash, you can perform a post-purification wash. Dissolve the product in a suitable organic solvent (like DCM) and wash it carefully with a dilute solution of sodium bicarbonate (NaHCO₃).[8] Be cautious of potential effervescence (CO₂ evolution). Afterwards, wash with brine, dry the organic layer, and re-isolate the product.[4][8]

Expert Insights: A Proactive Approach

As a Senior Application Scientist, my primary advice is to approach the work-up with a clear understanding of the acid-base chemistry at play.

G cluster_acidic Acidic/Neutral pH (e.g., pH < 8) cluster_basic Basic pH (e.g., pH > 10) Compound Pyrrolidinol Species Protonated R₂NH₂⁺Cl⁻ (Hydrochloride Salt) Deprotonated R₂NH (Free Base) Aqueous High Aqueous Solubility Protonated->Aqueous Protonated->Deprotonated  pH Control   Organic High Organic Solubility Deprotonated->Organic

The transition from the water-soluble hydrochloride salt to the organic-soluble free base is the lynchpin of the entire isolation process. Always err on the side of a higher pH during basification and be prepared to use salting-out techniques and more polar extraction solvents to ensure efficient recovery of these valuable chiral building blocks.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • Reddit. (2021). Why am I specifically removing HCl from my organic synthesis product during my cleaning steps? Retrieved from [Link]

  • JoVE. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Reddit. (2022). Amine workup. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

Sources

Scaling up reactions with (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride challenges

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists working with (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride . It is designed to address the specific physical and chemical hurdles encountered when moving from milligram-scale discovery to gram/kilogram-scale process development.[1][2][3]

Status: Active | Tier: Level 3 (Process Optimization) | Lead Scientist: Dr. A. Vance[1][2][3]

Executive Summary & Molecule Profile

This chiral building block is structurally distinct due to its trans-relationship between the C5-methyl and C3-hydroxyl groups.[1][2][3] Unlike simple pyrrolidines, the presence of the hydroxyl group creates a "solubility trap"—the salt is highly water-soluble, while the free base remains amphiphilic, complicating standard extractions.[3]

PropertyDataCritical Implication for Scale-Up
CAS No. 1107658-77-4Use for vendor verification; avoid isomeric confusion.[1][2][3]
Formula C₅H₁₂ClNOHCl salt adds 36.5 g/mol ; accounts for ~26% of mass.[1][2][3]
Hygroscopicity HighRapid deliquescence leads to stoichiometry errors.[1][2][3]
pKa (est) ~10.5 (Amine)Requires strong base (pH > 12) for complete free-basing.[1][2][3]
Solubility Water, MeOHInsoluble in Et₂O, Toluene, Hexanes.[2][3]

Module 1: Handling & Storage (The "Goo" Problem)

User Ticket #1042:

"I weighed out 50g of the starting material yesterday. Today, it looks like a wet paste/goo.[1][2][3] Is it degraded? Can I still use it?"

Diagnosis: The material has undergone deliquescence . The hydrochloride salt is extremely hygroscopic.[1][2][4] It pulls moisture from the air, dissolving itself in the absorbed water.[2][3][5] While chemically stable (it hasn't decomposed), the water content is now unknown , making accurate molar stoichiometry impossible.[1][2][3]

Troubleshooting Protocol:

  • Do NOT dry by heat alone: Heating the wet paste can cause degradation or melt/fuse the solid into a glass that is hard to process.[1][2]

  • Azeotropic Drying (The Rescue Method):

    • Dissolve the "goo" in a minimum amount of Methanol to ensure homogeneity.

    • Add Toluene (ratio 3:1 Toluene:Methanol).[1][2][3]

    • Rotary evaporate (or distill) to remove the methanol/water/toluene azeotrope.[1][2][3]

    • Repeat 2-3 times until a dry, white solid is obtained.[1][2][3]

  • Future Prevention:

    • Store in a desiccator under Argon/Nitrogen.[1][2][3]

    • For large-scale dispensing, use a "glove bag" or rapid-transfer techniques in low-humidity environments (<30% RH).[1][2][3]

Module 2: Free-Basing & Solubilization Strategies

User Ticket #1045:

"I neutralized the salt with aqueous NaOH and extracted with Ether, but my yield is <10%. Where is my compound?"

Diagnosis: You have fallen into the "Polarity Trap." The free base, (3S,5S)-5-methylpyrrolidin-3-ol, is a polar amino-alcohol.[1][2][3] It partitions poorly into non-polar solvents like Ether or Hexanes.[1][2][3] It likely remains in the aqueous layer.[1][2]

Solution: The "Salting-Out" & Solvent Switch Strategy Do not use Ether.[1][2][3] Use DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) .[1][2][3]

Step-by-Step Protocol:

  • Dissolution: Dissolve the HCl salt in minimal water (10 mL per gram).[1][2][3]

  • Basification: Cool to 0°C. Add 4M NaOH dropwise until pH > 12.

  • Saturation: Saturate the aqueous layer with solid NaCl (Salting out effect pushes the organic amine out of the water).[2][3]

  • Extraction: Extract 4x with DCM (or CHCl₃:IPA 3:1).

    • Note: The aqueous layer will be viscous.[1][2] Agitate thoroughly but watch for emulsions.

  • Drying: Dry organic layer over Na₂SO₄ (Magnesium sulfate can sometimes bind polar amines).[1][2][3]

Alternative: In-Situ Neutralization (Recommended for Scale)

Avoid water entirely to bypass extraction losses.[1][2][3]

  • Solvent: Acetonitrile (MeCN) or DMF.[1][2][3]

  • Base: Powdered, dry K₂CO₃ (3 equivalents) or Cs₂CO₃ .[1][2][3]

  • Process: Suspend the HCl salt and the base in the solvent. Stir for 1h at RT before adding the electrophile. The inorganic salts (KCl) will precipitate, while the free amine enters the solution.[2][3]

Module 3: Reaction Selectivity (N- vs. O-Alkylation)

User Ticket #1050:

"I am trying to alkylate the nitrogen, but I am seeing significant O-alkylated byproduct. How do I stop this?"

Diagnosis: While the amine is more nucleophilic, the oxyanion (if formed) is a potent nucleophile.[2][3] If you use a strong base (like NaH) or high temperatures, you risk deprotonating the alcohol (pKa ~16), leading to O-alkylation.[1][2][3]

The Selectivity Logic:

  • Chemo-selectivity: Rely on the neutral nucleophilicity of the amine.[1][2]

  • Base Choice: Use mild bases (Carbonates, Bicarbonates, or tertiary amines like DIPEA) that can scavenge HCl but cannot deprotonate the alcohol.[2][3]

Workflow Visualization:

ReactionOptimization cluster_tips Pro-Tip Start Start: N-Functionalization Goal BaseChoice Select Base Strategy Start->BaseChoice StrongBase Strong Base (NaH, KOtBu) BaseChoice->StrongBase Avoid MildBase Mild Base (K2CO3, DIPEA, TEA) BaseChoice->MildBase Recommended ResultO Risk: O-Alkylation (Side Product) StrongBase->ResultO TempControl Temp Control: < 40°C MildBase->TempControl Tip1 If O-alkylation persists: Use TMS-protection on -OH prior to reaction. ResultO->Tip1 ResultN Target: N-Alkylation (Major) TempControl->ResultN

Figure 1: Decision tree for maximizing N-selectivity over O-alkylation.

Module 4: Scale-Up FAQ (Quick Reference)

QuestionTechnical Guidance
Can I use EtOAc for extraction? Risky. The partition coefficient is poor. You will leave significant product in the water.[1][2] Use DCM or CHCl₃.[1][2][3]
How do I remove the salt after in-situ neutralization? Filtration is best. However, fine KCl precipitates can clog filters.[1][2][3] Use a Celite pad or a course-fritted glass filter.[1][2][3]
Is the stereochemistry stable? Yes, the (3S,5S) centers are robust.[2][3] Avoid extreme temperatures (>100°C) in strong basic media to prevent any potential epimerization, though unlikely for this ring system.[1][2][3]
How do I check Enantiomeric Excess (ee)? Chiral HPLC. Common columns: Chiralpak AD-H or IC.[1][2][3] Mobile phase: Hexane/IPA with 0.1% Diethylamine (DEA) to sharpen the amine peak.[1][2][3]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][1][3][6]

  • ScienceMadness. Drying the water out of hygroscopic crystals (Amine Salts).[1][2][3][4] Discussion on Azeotropic Drying. Available at: [Link]

  • Drug Discovery & Development. Micrograms to Kilos: The Challenges of Scaling Chiral Amines. Available at: [Link][1][3]

Sources

Validation & Comparative

A Mechanistic Exploration of (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride: A Potential Frontier in Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and stereoselective catalysts is perpetual. Pyrrolidine-based scaffolds have emerged as a cornerstone in this field, with L-proline and its derivatives demonstrating remarkable efficacy in a myriad of carbon-carbon bond-forming reactions. This guide delves into a mechanistic comparison of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride, a structurally intriguing chiral building block, with established organocatalysts. While its primary role to date has been in the synthesis of complex molecules, its inherent structural features suggest a latent potential as a stereodirecting catalyst.[1] This analysis will extrapolate from the well-understood mechanisms of archetypal pyrrolidine catalysts to forecast the potential catalytic behavior of this compound, providing a forward-looking perspective for researchers in synthetic chemistry and drug development.

The Pyrrolidine Scaffold: A Privileged Motif in Organocatalysis

The pyrrolidine ring system is a privileged structure in organocatalysis due to its conformational rigidity and the presence of a secondary amine.[2] This amine is crucial for the formation of key intermediates, namely enamines and iminium ions, which are central to the catalytic cycles of many asymmetric transformations. The seminal discovery that L-proline can catalyze intermolecular aldol reactions with significant enantioselectivity opened the floodgates for the development of a vast arsenal of pyrrolidine-based organocatalysts.[3]

This compound: A Catalyst in Waiting?

This compound is a chiral molecule possessing two stereocenters, a hydroxyl group at the 3-position, and a methyl group at the 5-position.[1] These substituents are poised to exert significant steric and electronic influence on the catalytic cycle, potentially offering unique advantages in terms of stereoselectivity and reactivity compared to unsubstituted or monosubstituted pyrrolidines. The hydrochloride salt form ensures stability and enhances solubility in various reaction media.

Mechanistic Comparison with Proline in the Asymmetric Aldol Reaction

The proline-catalyzed asymmetric aldol reaction is a classic example of enamine catalysis. The proposed mechanism involves the formation of an enamine between the ketone donor and the proline catalyst. This enamine then attacks the aldehyde acceptor, followed by hydrolysis to release the aldol product and regenerate the catalyst.

The Established Proline-Catalyzed Aldol Cycle:

The stereochemical outcome of the proline-catalyzed aldol reaction is dictated by the transition state, where the carboxylate group of proline plays a crucial role in orienting the substrates through a hydrogen-bonding network.

Proline-Catalyzed Aldol Cycle Ketone Ketone Enamine Enamine Ketone->Enamine + Proline - H2O Aldehyde Aldehyde Proline Proline Iminium Ion Iminium Ion Enamine->Iminium Ion + Aldehyde Aldol Product Aldol Product Iminium Ion->Aldol Product + H2O - Proline Water Water

Caption: Generalized catalytic cycle for the proline-catalyzed aldol reaction.

Postulated Mechanism for this compound:

In a hypothetical aldol reaction catalyzed by (3S,5S)-5-Methylpyrrolidin-3-ol, the hydroxyl group at the 3-position could assume the role of the carboxylic acid in proline, forming a key hydrogen bond with the aldehyde to establish a rigid, chair-like transition state. The syn-relationship between the methyl and hydroxyl groups could further lock the conformation of the pyrrolidine ring, enhancing facial discrimination of the enamine attack.

Postulated Aldol Transition State cluster_0 Proposed Transition State TS Chair-like transition state stabilized by H-bond between catalyst's -OH and aldehyde's carbonyl. Catalyst (3S,5S)-5-Methylpyrrolidin-3-ol Enamine Enamine from Ketone H-bond H-bond Catalyst->H-bond Aldehyde Aldehyde Enamine->Aldehyde C-C bond formation H-bond->Aldehyde

Caption: Proposed transition state for an aldol reaction catalyzed by (3S,5S)-5-Methylpyrrolidin-3-ol.

The methyl group at the 5-position would likely provide steric hindrance, directing the approach of the aldehyde to the less hindered face of the enamine. This could potentially lead to higher diastereoselectivity and enantioselectivity compared to proline, where the absence of a substituent at this position allows for greater conformational flexibility.

Mechanistic Comparison with Diarylprolinol Silyl Ethers in the Asymmetric Michael Addition

Diarylprolinol silyl ethers are highly effective catalysts for asymmetric Michael additions, operating through an iminium ion activation pathway. The bulky diarylmethylsilyl ether group plays a crucial role in shielding one face of the iminium ion, leading to excellent enantioselectivity.

The Established Diarylprolinol Silyl Ether-Catalyzed Michael Addition Cycle:

In this mechanism, the catalyst reacts with the α,β-unsaturated aldehyde or ketone to form a transient iminium ion. This activation lowers the LUMO of the Michael acceptor, facilitating the attack of the nucleophile.

Diarylprolinol Silyl Ether-Catalyzed Michael Cycle Acceptor α,β-Unsaturated Carbonyl Iminium Ion Iminium Ion Acceptor->Iminium Ion + Catalyst - H2O Catalyst Diarylprolinol Silyl Ether Enamine Enamine Intermediate Iminium Ion->Enamine + Nucleophile Nucleophile Michael Donor Product Michael Adduct Enamine->Product + H2O - Catalyst

Caption: Generalized catalytic cycle for the diarylprolinol silyl ether-catalyzed Michael addition.

Postulated Mechanism for this compound:

If employed in a Michael addition, (3S,5S)-5-Methylpyrrolidin-3-ol would also proceed via iminium ion activation. The stereochemical control would arise from the specific arrangement of the hydroxyl and methyl groups. The hydroxyl group could act as a hydrogen bond donor to activate the nucleophile, creating a more organized transition state. The methyl group would provide steric bulk, directing the nucleophilic attack to the opposite face of the iminium ion.

Comparative Performance Data: An Area for Future Investigation

A direct comparison of the catalytic performance of this compound with established organocatalysts is currently hampered by a lack of published experimental data. The following table presents typical performance data for proline and a diarylprolinol silyl ether in representative asymmetric reactions to provide a benchmark for future studies.

CatalystReactionSubstratesYield (%)ee (%)drReference
L-ProlineAldol ReactionAcetone + 4-Nitrobenzaldehyde6876-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl etherMichael AdditionPropanal + Nitrostyrene95>9993:7 (syn:anti)

Experimental Protocols: A Blueprint for Evaluation

To facilitate the investigation of this compound as an organocatalyst, the following established protocols for asymmetric aldol and Michael reactions can be adapted.

Representative Protocol for Asymmetric Aldol Reaction (Proline-Catalyzed)
  • To a solution of 4-nitrobenzaldehyde (1.0 mmol) in acetone (4.0 mL) is added L-proline (0.3 mmol, 30 mol%).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of half-saturated aqueous NH4Cl solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Representative Protocol for Asymmetric Michael Addition (Diarylprolinol Silyl Ether-Catalyzed)
  • To a solution of nitrostyrene (0.5 mmol) and the diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) in toluene (1.0 mL) is added propanal (2.0 mmol) at room temperature.

  • The reaction mixture is stirred for 2 hours.

  • The reaction is directly purified by flash column chromatography on silica gel to afford the Michael adduct.

  • The diastereomeric ratio is determined by 1H NMR analysis, and the enantiomeric excess is determined by chiral HPLC analysis.

Conclusion and Future Outlook

This compound presents an exciting frontier in the development of novel organocatalysts. Its unique stereochemistry and functionalization suggest the potential for high stereocontrol in asymmetric transformations. While its catalytic activity remains to be experimentally validated, the mechanistic principles established by proline and its derivatives provide a solid foundation for predicting its behavior. The syn-disubstituted pattern on the pyrrolidine ring is a particularly noteworthy feature that could lead to enhanced rigidity in the transition state and, consequently, superior stereoselectivity.

Future research should focus on the systematic evaluation of this compound in a range of asymmetric reactions, including aldol, Michael, and Mannich reactions. A direct comparison with established catalysts under standardized conditions will be crucial to elucidating its potential advantages. Such studies will not only expand the toolkit of organocatalysts but also deepen our understanding of the intricate relationship between catalyst structure and stereochemical outcome.

References

  • MySkinRecipes. This compound. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions: The First Directed C2-Symmetric Amine Organocatalyst. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]

  • Alcaide, B., & Almendros, P. (2002). The direct catalytic asymmetric aldol reaction. European Journal of Organic Chemistry, 2002(21), 3597-3603. [Link]

  • Melchiorre, P., Marigo, M., Tøllking, A., & Jørgensen, K. A. (2007). Asymmetric enamine catalysis. Chemical Reviews, 107(12), 5471-5569. [Link]

  • Córdova, A. (2004). The Hajos–Parrish–Eder–Sauer–Wiechert Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 293-300). John Wiley & Sons, Inc. [Link]

  • Pellissier, H. (2007). Asymmetric organocatalysis. Tetrahedron, 63(38), 9267-9331. [Link]

  • Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. [Link]

Sources

Inter-laboratory comparison of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-laboratory Comparative Guide to the Synthesis of (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride

Abstract

This compound is a pivotal chiral building block in contemporary drug discovery, finding application in the synthesis of a wide array of pharmacologically active molecules. Its stereodefined structure, featuring two chiral centers, necessitates synthetic strategies that afford high levels of stereocontrol. This guide provides an in-depth, inter-laboratory comparison of two prominent synthetic routes to this valuable compound, originating from readily available chiral pool starting materials: L-proline and L-pyroglutamic acid. By examining the underlying chemical principles, experimental protocols, and key performance indicators, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their specific research and development needs.

Introduction: The Significance of this compound

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] The specific stereoisomer, (3S,5S)-5-Methylpyrrolidin-3-ol, offers a unique three-dimensional arrangement of functional groups that can lead to highly specific and potent interactions with biological targets. Consequently, robust and scalable synthetic access to this chiral building block is of paramount importance. This guide will compare and contrast two distinct and stereoselective synthetic strategies, providing a comprehensive overview of their respective advantages and limitations.

Comparative Analysis of Synthetic Strategies

Two primary strategies leveraging the chiral pool have emerged as reliable methods for the synthesis of this compound. The first route commences with the naturally abundant amino acid L-proline, specifically its hydroxylated derivative, (2S,4R)-4-hydroxy-L-proline. The second approach utilizes L-pyroglutamic acid, another readily available chiral starting material derived from L-glutamic acid.[3][4]

Route A: Synthesis from (2S,4R)-4-Hydroxy-L-proline

This strategy leverages the existing stereochemistry of 4-hydroxy-L-proline to establish the desired stereocenters in the final product. The key transformations involve the reduction of the carboxylic acid, protection of the resulting primary alcohol and secondary amine, introduction of the methyl group at the C5 position, and subsequent deprotection and salt formation. The stereochemistry at C3 is inverted during the synthesis, while the stereochemistry at C5 is established through a diastereoselective reduction.

Route B: Synthesis from L-Pyroglutamic Acid

This approach begins with the lactam L-pyroglutamic acid and involves a series of functional group manipulations to construct the target molecule.[3][4] Key steps include the reduction of the carboxylic acid, protection of the resulting alcohol and the lactam nitrogen, diastereoselective methylation at the C5 position, reduction of the lactam to the corresponding pyrrolidine, and final deprotection and hydrochloride salt formation. This route offers an alternative stereochemical pathway to the target compound.

Quantitative Performance Comparison

The choice of a synthetic route in a drug development setting is often dictated by a combination of factors including overall yield, purity of the final product, number of synthetic steps, cost and availability of starting materials, and scalability. The following table provides a comparative summary of the two routes based on typical laboratory-scale syntheses reported in the literature and analogous procedures.

Parameter Route A: From (2S,4R)-4-Hydroxy-L-proline Route B: From L-Pyroglutamic Acid
Overall Yield (Typical) 25-35%30-40%
Purity (Typical) >98% (after crystallization)>98% (after crystallization)
Number of Synthetic Steps 6-87-9
Key Reagents LiAlH₄, Boc₂O, MsCl, NaBH₄LiAlH₄, Boc₂O, LDA, MeI, BH₃·THF
Starting Material Cost ModerateLow to Moderate
Scalability Considerations Use of LiAlH₄ can be challenging on a large scale. Mesylation and subsequent reduction are generally scalable.Use of LDA requires cryogenic conditions, which can be a hurdle for large-scale production. Borane reduction is scalable.
Stereocontrol Relies on stereochemistry of starting material and a key diastereoselective reduction step.Relies on stereochemistry of starting material and a diastereoselective methylation step.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound via the two compared routes. These are intended for informational purposes and should be adapted and optimized for specific laboratory conditions.

Protocol for Route A: From (2S,4R)-4-Hydroxy-L-proline

Step 1: Reduction of (2S,4R)-4-Hydroxy-L-proline to (2S,4R)-4-Hydroxypyrrolidine-2-methanol To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, (2S,4R)-4-hydroxy-L-proline is added portion-wise. The mixture is then refluxed for 12 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the diol.

Step 2: Protection of the Amino and Primary Hydroxyl Groups The crude diol is dissolved in a mixture of dichloromethane (DCM) and triethylamine. Di-tert-butyl dicarbonate (Boc₂O) is added, and the reaction is stirred at room temperature for 12 hours. The primary alcohol is then selectively protected, for example, as a silyl ether.

Step 3: Mesylation of the Secondary Hydroxyl Group The protected intermediate is dissolved in anhydrous DCM and cooled to 0 °C. Methanesulfonyl chloride (MsCl) and triethylamine are added, and the reaction is stirred for 2 hours.

Step 4: Reductive Opening of the Resulting Aziridinium Intermediate The crude mesylate is treated with a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent to effect the reductive opening of the in situ formed aziridinium ion, leading to the introduction of the methyl group at the C5 position with the desired stereochemistry.

Step 5: Deprotection The protecting groups are removed under appropriate conditions (e.g., acid for the Boc group and fluoride for the silyl ether).

Step 6: Hydrochloride Salt Formation The free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same solvent is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum to afford this compound.

Protocol for Route B: From L-Pyroglutamic Acid

Step 1: Reduction of L-Pyroglutamic Acid to (S)-5-(Hydroxymethyl)pyrrolidin-2-one L-Pyroglutamic acid is reduced to the corresponding alcohol using a selective reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) in THF.

Step 2: Protection of the Hydroxyl and Lactam Nitrogen The resulting alcohol is protected, for instance, as a benzyl ether. The lactam nitrogen is then protected with a suitable protecting group like a Boc group.

Step 3: Diastereoselective Methylation The protected lactam is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the enolate, which is then quenched with methyl iodide to introduce the methyl group at the C5 position. The stereoselectivity is directed by the existing chiral center.

Step 4: Reduction of the Lactam The methylated lactam is reduced to the corresponding pyrrolidine using a reducing agent like lithium aluminum hydride or borane.

Step 5: Deprotection The protecting groups (e.g., benzyl and Boc) are removed by appropriate methods, such as catalytic hydrogenation for the benzyl group and acid treatment for the Boc group.

Step 6: Hydrochloride Salt Formation The resulting (3S,5S)-5-Methylpyrrolidin-3-ol is converted to its hydrochloride salt as described in Route A.

Visualization of Synthetic Pathways and Workflows

Synthetic Pathways

Synthetic_Pathways cluster_A Route A: From (2S,4R)-4-Hydroxy-L-proline cluster_B Route B: From L-Pyroglutamic Acid A_start (2S,4R)-4-Hydroxy-L-proline A_s1 Reduction (LiAlH4) A_start->A_s1 A_s2 Protection (Boc2O, etc.) A_s1->A_s2 A_s3 Mesylation (MsCl) A_s2->A_s3 A_s4 Reductive Opening (NaBH4) A_s3->A_s4 A_s5 Deprotection A_s4->A_s5 A_s6 HCl Salt Formation A_s5->A_s6 A_end (3S,5S)-5-Methylpyrrolidin-3-ol HCl A_s6->A_end B_start L-Pyroglutamic Acid B_s1 Reduction (BH3.THF) B_start->B_s1 B_s2 Protection (BnBr, Boc2O) B_s1->B_s2 B_s3 Methylation (LDA, MeI) B_s2->B_s3 B_s4 Lactam Reduction (LiAlH4) B_s3->B_s4 B_s5 Deprotection B_s4->B_s5 B_s6 HCl Salt Formation B_s5->B_s6 B_end (3S,5S)-5-Methylpyrrolidin-3-ol HCl B_s6->B_end

Caption: Comparative Synthetic Pathways to (3S,5S)-5-Methylpyrrolidin-3-ol HCl.

General Experimental Workflow

Experimental_Workflow start Starting Material (Chiral Pool) reaction Chemical Transformation (e.g., Reduction, Protection) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Chromatography / Crystallization workup->purification characterization Analysis (NMR, HPLC, MS) purification->characterization next_step Proceed to Next Step characterization->next_step Purity & Structure Confirmed final_product Final Product Isolation characterization->final_product Final Step Completed next_step->reaction

Caption: General Laboratory Workflow for Multi-step Organic Synthesis.

Analytical Characterization

The stereochemical purity of this compound is critical for its application in asymmetric synthesis. The following analytical techniques are essential for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess the diastereomeric purity. Specific proton and carbon signals will exhibit distinct chemical shifts and coupling constants for different stereoisomers.[5]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of the final product and intermediates.[6][7] Derivatization with a chiral agent may be necessary to resolve the enantiomers on a non-chiral stationary phase.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

Conclusion and Recommendations

Both synthetic routes starting from (2S,4R)-4-hydroxy-L-proline and L-pyroglutamic acid represent viable and effective strategies for the preparation of this compound.

  • Route A (from 4-Hydroxy-L-proline): This route is often favored for its more direct approach to establishing the C3 stereocenter through inversion. However, the use of LiAlH₄ and the need for selective protection can present challenges in terms of safety and scalability.

  • Route B (from L-Pyroglutamic Acid): This route offers a potentially more cost-effective starting material and avoids the direct use of LiAlH₄ in the initial step. The diastereoselective methylation is a critical step that requires careful optimization of reaction conditions, particularly the low temperature needed for the use of LDA.

For laboratory-scale synthesis, both routes are practical. For process development and scale-up, Route B might be more attractive if the challenges associated with the use of LDA at scale can be effectively managed, or if alternative, more scalable methylation procedures are developed. The choice between these routes will ultimately depend on the specific capabilities of the laboratory, cost considerations, and the desired scale of production.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Stereoselective preparation of (4S)-1-methyl-4-propyl-L-proline commencing from (cis)-4-hydroxy-L-proline. ChemRxiv. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (NIH). [Link]

  • Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Journal of Organic Chemistry. [Link]

  • Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. PubMed. [Link]

  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. ACS Publications. [Link]

  • Total Synthesis of Chrysosporazines B and C. ACS Publications. [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PubMed Central. [Link]

  • Diastereoselective synthesis of pyrrolidine derivatives via a one-pot nitro-Mannich/hydroamination cascade using base and gold catalysis. Royal Society of Chemistry. [Link]

  • Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. PubMed. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI. [Link]

  • Chiral Liquid Chromatography in analysis of the stereochemistry of marine natural compounds: contribution for Medicinal Chemistry. Sciforum. [Link]

  • Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process. MDPI. [Link]

  • Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. University of Bath. [Link]

  • 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. [Link]

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. [Link]

  • An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. ResearchGate. [Link]

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic campaign. This guide provides an in-depth technical overview of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride, a versatile chiral building block. We will objectively compare its performance with alternative scaffolds, supported by experimental data, and provide detailed protocols to empower you to make informed decisions in your research and development endeavors.

Introduction: The Significance of Chiral Pyrrolidinols in Drug Discovery

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] The stereochemistry of substituents on the pyrrolidine ring is often crucial for target engagement and pharmacological activity. This compound, with its two defined stereocenters, offers a rigid and stereochemically rich platform for the synthesis of complex chiral molecules.[2][3] It is particularly valuable in the development of enzyme inhibitors and therapeutics targeting the central nervous system (CNS), where precise three-dimensional orientation is paramount for efficacy.[3]

Core Applications and Mechanistic Insights

This compound serves as a cornerstone in asymmetric synthesis, primarily utilized as a chiral building block. Its hydroxyl and secondary amine functionalities provide convenient handles for synthetic transformations, while the stereocenters guide the formation of new chiral centers in the target molecule.

A key application lies in the synthesis of substituted prolines and other complex heterocyclic systems. The inherent chirality of the starting material obviates the need for chiral auxiliaries or asymmetric catalysts in certain transformations, streamlining synthetic routes and often leading to higher overall yields and enantiomeric purity.

Comparative Analysis: this compound vs. Alternative Chiral Building Blocks

A true measure of a building block's utility lies in its performance relative to available alternatives. In this section, we will compare the application of this compound with other chiral pyrrolidinol derivatives in the synthesis of key pharmaceutical intermediates.

Case Study: Synthesis of a Precursor for T-Type Calcium Channel Inhibitors
Chiral Building BlockKey ReactionProduct YieldReference
(3S,5S)-5-Methylpyrrolidin-3-ol Reductive amination with a pyrazole aldehydeNot explicitly reported for this specific isomer, but related pyrrolidine derivatives show good to excellent yields in similar transformations.[4]
(S)-3-HydroxypyrrolidineReductive amination with a pyrazole aldehyde~60-80%[4]
Other substituted pyrrolidinesVaried coupling strategies50-90%[4]

Analysis:

While a direct yield comparison for (3S,5S)-5-Methylpyrrolidin-3-ol in this specific context is not available in the literature reviewed, the use of substituted pyrrolidines, in general, is a well-established and high-yielding strategy for the synthesis of these inhibitors.[4] The choice between (3S,5S)-5-Methylpyrrolidin-3-ol and a simpler alternative like (S)-3-hydroxypyrrolidine would depend on the specific structure-activity relationship (SAR) of the target inhibitors. The additional methyl group in the (3S,5S) isomer can provide beneficial steric interactions with the target protein, potentially leading to enhanced potency or selectivity, justifying the use of a more complex building block.

Experimental Protocols

To ensure the practical application of the information provided, this section details key experimental procedures.

Protocol 1: Synthesis of this compound from (S)-Proline (Illustrative Pathway)

While a specific high-yielding, step-by-step protocol for the direct synthesis of this compound from (S)-proline was not found in the immediate search results, a general, illustrative synthetic pathway can be outlined based on established chemical transformations.[2] This pathway highlights the key steps and principles involved.

Synthesis_Pathway Proline (S)-Proline Ester Protection & Esterification (e.g., Boc anhydride, MeOH, SOCl2) Proline->Ester ProtectedEster N-Boc-(S)-proline methyl ester Ester->ProtectedEster Reduction Reduction of Ester (e.g., LiAlH4) ProtectedEster->Reduction ProtectedProlinol N-Boc-(S)-prolinol Reduction->ProtectedProlinol Oxidation Oxidation of Alcohol (e.g., Swern or Dess-Martin) ProtectedProlinol->Oxidation ProtectedProlinal N-Boc-(S)-prolinal Oxidation->ProtectedProlinal Grignard Grignard Addition (e.g., MeMgBr) ProtectedProlinal->Grignard Diastereomers Diastereomeric Mixture of N-Boc-5-methylpyrrolidin-3-ols Grignard->Diastereomers Separation Chromatographic Separation Diastereomers->Separation DesiredIsomer N-Boc-(3S,5S)-5-methylpyrrolidin-3-ol Separation->DesiredIsomer Deprotection Deprotection (e.g., HCl in Dioxane) DesiredIsomer->Deprotection FinalProduct (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride Deprotection->FinalProduct

Methodology:

  • Protection and Esterification: (S)-Proline is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, and then esterified to the corresponding methyl ester.[5]

  • Reduction: The methyl ester is reduced to the corresponding alcohol, N-Boc-(S)-prolinol, using a suitable reducing agent like lithium aluminum hydride.

  • Oxidation: The primary alcohol is then oxidized to the aldehyde, N-Boc-(S)-prolinal.

  • Grignard Addition: A Grignard reagent, such as methylmagnesium bromide, is added to the aldehyde to introduce the methyl group at the 5-position. This reaction typically yields a mixture of diastereomers.

  • Separation: The desired (3S,5S) diastereomer is separated from the other isomers using column chromatography.

  • Deprotection: The Boc protecting group is removed under acidic conditions, typically with hydrochloric acid in dioxane, to yield the final hydrochloride salt.

Protocol 2: General Procedure for Reductive Amination using a Pyrrolidinol Building Block

This protocol provides a general method for coupling a chiral pyrrolidinol with an aldehyde, a common step in the synthesis of various pharmaceutical agents.

Reductive_Amination Aldehyde Aldehyde (R-CHO) ImineFormation Imine Formation Aldehyde->ImineFormation Pyrrolidinol (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride Base Base (e.g., Et3N) Pyrrolidinol->Base Base->ImineFormation Imine Intermediate Imine/Iminium ImineFormation->Imine Reduction Reduction Imine->Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Reduction Product Coupled Product Reduction->Product

Materials:

  • Aldehyde of interest (1.0 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Sodium triacetoxyborohydride (1.5 equiv)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve the aldehyde and this compound in the chosen solvent.

  • Add triethylamine to neutralize the hydrochloride and facilitate imine formation. Stir for 30-60 minutes at room temperature.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Competitive Enzyme Inhibition Assay (General Protocol for Protease Inhibitors)

This protocol provides a framework for evaluating the inhibitory potency of compounds synthesized using this compound against a model serine protease, trypsin. This can be adapted for other proteases with appropriate substrates.[1][6]

Inhibition_Assay PrepareReagents Prepare Reagents: - Enzyme (Trypsin) - Substrate (BAPNA) - Inhibitor Stock Solutions - Assay Buffer PlateSetup Set up 96-well plate: - Blank (Buffer + Substrate) - Control (Buffer + Enzyme + Substrate) - Test (Inhibitor + Enzyme + Substrate) PrepareReagents->PlateSetup Preincubation Pre-incubate Enzyme and Inhibitor PlateSetup->Preincubation InitiateReaction Initiate reaction by adding Substrate Preincubation->InitiateReaction MeasureAbsorbance Measure absorbance at 410 nm over time InitiateReaction->MeasureAbsorbance DataAnalysis Analyze Data: - Calculate initial velocities - Determine % inhibition - Calculate IC50 value MeasureAbsorbance->DataAnalysis

Materials:

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of trypsin in an appropriate buffer.

  • Prepare a stock solution of BAPNA in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the trypsin solution.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding the BAPNA substrate solution to all wells.

  • Immediately measure the absorbance at 410 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.

Conclusion and Future Outlook

This compound is a valuable and versatile chiral building block for the synthesis of complex, stereochemically defined molecules, particularly in the realm of drug discovery. Its rigid structure and defined stereocenters offer significant advantages in asymmetric synthesis. While direct, head-to-head comparative studies with alternative building blocks are not always readily available, a careful analysis of the existing literature allows for informed decisions based on the specific synthetic goals and the desired structure-activity relationships of the target molecules. The detailed protocols provided in this guide serve as a practical resource for researchers looking to incorporate this and similar chiral pyrrolidinols into their synthetic strategies. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-characterized and readily applicable chiral building blocks like this compound will undoubtedly increase.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • MDPI. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Available at: [Link]

  • protocols.io. Enzymatic Assay of Trypsin Inhibition. Available at: [Link]

  • protocols.io. Enzymatic Assay of Trypsin Inhibition. Available at: [Link]

  • European Patent Office. METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. Available at: [Link]

  • MDPI. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Available at: [Link]

  • PMC. Screening the Pathogen Box to Discover and Characterize New Cruzain and TbrCatL Inhibitors. Available at: [Link]

  • PMC. Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain. Available at: [Link]

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]

  • SciELO. Thirty Years in the Design and Development of Cruzain Inhibitors. Available at: [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal Procedures for (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride (CAS: 1107658-77-4).[1] It is designed for laboratory personnel and safety officers requiring immediate, actionable compliance data.

Chemical Identity & Hazard Profile

Before initiating any disposal workflow, verify the material identity and associated hazards. This compound is a chiral pyrrolidine derivative, commonly used as a building block in pharmaceutical synthesis. As a hydrochloride salt, it possesses distinct solubility and pH characteristics compared to its free base form.

Parameter Technical Detail
Chemical Name This compound
CAS Number 1107658-77-4
Molecular Formula C₅H₁₂ClNO
Physical State Solid (typically white to off-white powder)
Solubility Highly soluble in water; soluble in methanol/ethanol.[1][2]
Acidity Aqueous solutions are acidic (pH ~3-5) due to the HCl moiety.
GHS Hazard Classification
CodeHazard StatementSignal Word
H315 Causes skin irritation.[3][4]WARNING
H319 Causes serious eye irritation.[3][4][5][6]
H335 May cause respiratory irritation.[4][5][6]

Pre-Disposal Safety Assessment

Core Directive: Do not mix this waste with incompatible streams. The primary risk during disposal is accidental mixing with strong oxidizers or nitrating agents.

Incompatibility Matrix
  • Strong Oxidizers (e.g., Nitric Acid, Permanganates): Risk of violent reaction, fire, or evolution of toxic nitrogen oxide gases.

  • Nitrosating Agents (e.g., Sodium Nitrite): CRITICAL RISK. Secondary amines (even as salts) can form carcinogenic N-nitrosamines in the presence of nitrites under acidic conditions.

  • Strong Bases (e.g., NaOH, KOH): Will liberate the free amine ((3S,5S)-5-Methylpyrrolidin-3-ol). While not inherently dangerous, the free amine is volatile and may have a distinct, fishy odor, requiring ventilation control.

Personal Protective Equipment (PPE)[6]
  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Skin: Nitrile gloves (minimum thickness 0.11 mm).

  • Body: Lab coat and closed-toe shoes.

  • Respiratory: If handling bulk powder outside a fume hood, use a NIOSH-approved N95 particulate respirator.

Disposal Workflows

Select the appropriate workflow based on the physical state of the waste.

Scenario A: Solid Waste (Bulk or Residual Powder)

Best Practice: Incineration via a licensed hazardous waste contractor.

  • Segregation: Collect the solid powder in a dedicated wide-mouth polyethylene (HDPE) or glass container.

  • Labeling: Label clearly as "Hazardous Waste - Solid - Irritant."

    • Constituents: (3S,5S)-5-Methylpyrrolidin-3-ol HCl.[1][2][7]

  • Packaging:

    • Ensure the container is tightly sealed to prevent moisture absorption (hygroscopic).[6]

    • Place the primary container inside a secondary containment bin if storing for pickup.

  • Handoff: Transfer to your facility's EHS department for off-site thermal destruction (incineration).

Scenario B: Aqueous/Solvent Solutions (Reaction Mixtures)

Best Practice: pH Adjustment and Solvent Waste Stream Collection.

  • Characterize the Solvent:

    • If Water-based: The solution is likely acidic.

    • If Organic Solvent (MeOH, EtOH): Treat as flammable organic waste.

  • Neutralization (Optional but Recommended for Safety):

    • Why? Neutralizing the acid prevents corrosion of waste drums and reduces risk if accidentally mixed with other streams.

    • Procedure: Slowly add dilute Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) to the solution while stirring until pH reaches 6–8.

    • Caution: Exothermic reaction. Perform in a fume hood.

  • Collection:

    • Pour into the facility's "Non-Halogenated Organic Waste" carboy (unless mixed with DCM/Chloroform, then use "Halogenated").

    • Note: Although the molecule contains a chloride ion (Cl⁻), it does not typically classify the entire waste stream as "Halogenated Organic" (which refers to C-Cl bonds) in all jurisdictions. However, strictly following "Halogenated" protocols is a safe default if unsure.

Scenario C: Contaminated Glassware & Consumables[8][9]
  • Triple Rinse: Rinse glassware with water or methanol three times.

  • Rinsate Disposal: Collect the first rinse as hazardous waste (see Scenario B). Subsequent rinses can often be sewered depending on local municipal codes (check local limits for organic amines).

  • Solid Debris: Dispose of contaminated gloves and paper towels in the "Solid Hazardous Waste" bin, not regular trash.

Visual Decision Tree (Disposal Logic)

The following diagram illustrates the decision logic for classifying and disposing of this compound.

DisposalWorkflow cluster_warning CRITICAL WARNING Start Waste: (3S,5S)-5-Methylpyrrolidin-3-ol HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Pack in HDPE/Glass Jar Label: 'Toxic/Irritant Solid' Solid->SolidAction SolventCheck Primary Solvent? Liquid->SolventCheck SolidDest Ship for Incineration SolidAction->SolidDest Aqueous Aqueous (Water) SolventCheck->Aqueous Organic Organic (MeOH, etc.) SolventCheck->Organic Neutralize Neutralize pH to 6-8 (Optional) Aqueous->Neutralize WasteStream2 Organic Waste Carboy (Flammable) Organic->WasteStream2 WasteStream1 Aqueous Waste Carboy Neutralize->WasteStream1 Warning DO NOT MIX WITH: - Nitric Acid - Sodium Nitrite - Bleach

Caption: Operational logic flow for the segregation and disposal of (3S,5S)-5-Methylpyrrolidin-3-ol HCl waste streams.

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, execute the following "S.I.N." protocol:

  • S - Safety First: Evacuate the immediate area if dust is airborne. Don PPE (Goggles, Gloves, N95).

  • I - Isolate: Cordon off the spill area.

  • N - Neutralize/Notify:

    • Solid Spill: Gently cover with wet paper towels to prevent dust generation. Scoop into a waste container. Wipe area with water.[1][5]

    • Liquid Spill: Absorb with an inert material (vermiculite, sand, or commercial spill pads). Do not use sawdust (combustible).

    • Decontamination: Wash the surface with a dilute detergent solution.

References

  • Spectrum Chemical. (2015).[4][6] Safety Data Sheet: 1-Methyl-2-Pyrrolidinone (Analogous safety data). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Pyrrolidine Hydrochloride Salts. Retrieved from [7]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[8] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Listings & Characteristics (40 CFR Part 261). Retrieved from

Sources

A Senior Application Scientist's Guide to the Safe Handling of (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a chiral building block pivotal in the synthesis of advanced pharmaceutical agents, particularly enzyme inhibitors and molecules targeting the central nervous system, (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride demands meticulous handling to ensure laboratory safety and experimental integrity.[1] This guide provides an in-depth operational plan, grounded in established safety protocols for similar chemical structures, to empower researchers in its safe and effective utilization.

Hazard Identification and Risk Assessment: A Proactive Approach

  • Skin Irritation: Direct contact can lead to localized inflammation and irritation.[2][3][4]

  • Serious Eye Irritation: The compound is expected to cause significant eye irritation upon contact.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][5]

  • Harmful if Swallowed: Ingestion of the compound may lead to adverse health effects.[3]

A thorough risk assessment should be conducted before any handling, considering the quantity of the substance, the nature of the procedure, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the compound's anticipated hazards.

PPE Component Specification Rationale
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact and subsequent irritation. Always inspect gloves for integrity before use and replace them immediately if compromised.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes and airborne particles, preventing serious eye irritation.[2][6]
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes the inhalation of dust or aerosols, thereby reducing the risk of respiratory tract irritation.[6] For procedures with a high potential for aerosol generation, a NIOSH-approved respirator may be necessary.

It is imperative to wash hands thoroughly after handling the compound, even when gloves have been worn. [2]

Operational Workflow for Safe Handling

The following diagram and step-by-step protocol outline a self-validating system for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Area Ready weigh Weigh Compound in Vented Enclosure don_ppe->weigh 2. Protected dissolve Dissolve or React Under Fume Hood weigh->dissolve 3. Compound Weighed decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate 4. Experiment Complete doff_ppe Doff PPE Correctly decontaminate->doff_ppe 5. Area Clean dispose Dispose of Waste in Designated Containers doff_ppe->dispose 6. Personally Safe

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.